Methyl 4-(2-bromoethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136333-97-6 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate (CAS: 136333-97-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(2-bromoethyl)benzoate, a key building block in organic synthesis with emerging relevance in medicinal chemistry. This document details its chemical properties, synthesis, and known applications, with a focus on its potential utility in drug discovery and development.
Core Chemical and Physical Properties
This compound is a benzoate ester derivative characterized by a bromoethyl substituent at the para position of the benzene ring. Its unique structure makes it a valuable intermediate for introducing a phenethyl moiety into various molecular scaffolds.
| Property | Value | Source |
| CAS Number | 136333-97-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥95% | [2][3] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a common and logical synthetic route involves the bromination of its corresponding alcohol precursor, Methyl 4-(2-hydroxyethyl)benzoate. This transformation is a standard procedure in organic synthesis.
A plausible experimental protocol is outlined below, based on general knowledge of such reactions.
Experimental Protocol: Bromination of Methyl 4-(2-hydroxyethyl)benzoate
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(2-hydroxyethyl)benzoate in anhydrous dichloromethane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide or a pre-mixed solution of triphenylphosphine and carbon tetrabromide) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.
Logical Synthesis Pathway Diagram:
Caption: Plausible synthesis route for this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted by its classification as a "Protein Degrader Building Block," suggesting its potential role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]
Intermediate in the Synthesis of Cardiovascular Compounds
A notable application of this compound is its use as an intermediate in the preparation of heterocyclic compounds with potential applications in the treatment of cardiovascular diseases.[4] In a patented synthetic route, it is reacted with a substituted pyrazole derivative in the presence of a base to form a key intermediate.[4]
Experimental Workflow from Patent Literature:
Caption: Patented workflow utilizing this compound.
Potential as a Linker in PROTACs
The structure of this compound, featuring a reactive bromoethyl group and a stable benzoate core, makes it an attractive candidate for use as a linker or as a precursor to a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.
Hypothetical PROTAC Assembly Logic:
Caption: Logical workflow for incorporating the core structure in PROTAC synthesis.
Conclusion
This compound is a versatile chemical intermediate with established and potential applications in drug discovery and development. Its utility in the synthesis of compounds for cardiovascular diseases is documented, and its structural features make it a promising component for the construction of novel therapeutics, including PROTACs. Further research into the applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Benzoic acid, 4-(2-bromoethyl)-, methyl ester | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.136333-97-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. US20090227640A1 - Heterocyclic compounds with carboxyl isostere groups and their use for the treatment of cardiovascular diseases - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-bromoethyl)benzoate is a halogenated aromatic ester with potential applications in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules. This technical guide provides a summary of its known chemical and physical properties, safety information, and a generalized experimental workflow for its synthesis and application. It is important to note that while basic identifying information for this compound is available, detailed experimental data such as specific physical properties, comprehensive spectroscopic analyses, and defined biological pathways are not extensively documented in publicly accessible scientific literature. Much of the available data pertains to its structural isomer, Methyl 4-(bromomethyl)benzoate, and is presented here for comparative context.
Chemical and Physical Properties
The fundamental chemical properties of this compound are summarized in Table 1. Due to a lack of experimentally determined physical properties in the available literature, these data points are not included. For comparative purposes, the known physical properties of the closely related isomer, Methyl 4-(bromomethyl)benzoate, are provided in Table 2.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136333-97-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-methoxycarbonylphenethyl bromide, 4-(2-bromo-ethyl)benzoic acid methyl ester | [3] |
| Purity (typical) | ≥ 97% | [1] |
| Storage | Room temperature | [1] |
Table 2: Physical Properties of Isomer Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) for Reference
| Property | Value |
| Melting Point | 53 - 58 °C |
| Boiling Point | 130 - 135 °C @ 2 mmHg |
| Appearance | White to off-white crystalline powder |
Safety and Handling
This compound is classified as a hazardous substance. The available safety data indicates the following hazards:
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
A patent for the synthesis of the related compound, 2-(2-bromoethyl)benzoic acid methyl ester, describes a process involving the reaction of 2-(2-hydroxyethyl)benzoic acid methyl ester with triphenylphosphine and carbon tetrabromide. This suggests that a similar transformation of a corresponding 4-substituted precursor could be a viable synthetic route.
Due to the lack of specific protocols, researchers should rely on established methods for analogous reactions and conduct thorough reaction monitoring and product characterization.
Spectroscopic Data
While commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, the actual spectra and detailed peak lists are not present in the public domain. For any research application, it is imperative to acquire and interpret 1H NMR, 13C NMR, and mass spectrometry data to confirm the identity and purity of the compound.
Applications in Drug Development
This compound is listed by some chemical suppliers as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The bromoethyl group on this compound can serve as a reactive handle for attaching this fragment to a linker or another part of the PROTAC molecule. However, no specific signaling pathways or target proteins that interact with PROTACs derived from this compound are described in the available literature.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and application of this compound.
Diagram 2: Logical Relationship in PROTAC Function
Caption: The conceptual use of this compound as a precursor for a PROTAC component.
References
An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 4-(2-bromoethyl)benzoate. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.
Molecular Structure and Identification
This compound is an organic compound with the chemical formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, featuring a methyl ester at the carboxyl group and a 2-bromoethyl substituent at the para position of the benzene ring.
Table 1: Molecular Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCBr |
| InChI | InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 |
| InChIKey | HNNUQHJWFIPTLJ-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| CAS Number | 136333-97-6 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the published literature. Commercial suppliers list it as a liquid at room temperature.[2] For comparison, the isomeric compound, Methyl 4-(bromomethyl)benzoate, is a white to off-white crystalline powder with a melting point of 57-58 °C and a boiling point of 130-135 °C at 2 mmHg.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 4-(bromomethyl)benzoate | 4-(2-Bromoethyl)benzoic acid |
| Appearance | Liquid (presumed) | White to off-white crystalline powder[3] | Solid |
| Melting Point | Data not available | 57-58 °C | Data not available |
| Boiling Point | Data not available | 130-135 °C / 2 mmHg | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data for this compound are limited. The following sections provide predicted spectroscopic characteristics based on the known spectra of its precursor, 4-(2-bromoethyl)benzoic acid, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethyl chain protons, and the methyl ester protons. The aromatic protons in the para-substituted ring will likely appear as two doublets. The ethyl group will exhibit two triplets, corresponding to the methylene group adjacent to the aromatic ring and the methylene group attached to the bromine atom. The methyl ester protons will present as a singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the ethyl chain, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to display a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and the C-O stretching of the ester. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
Synthetic Protocols
This compound can be synthesized from its corresponding carboxylic acid, 4-(2-bromoethyl)benzoic acid, through esterification.
Experimental Protocol: Fischer Esterification of 4-(2-Bromoethyl)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-bromoethyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Synthetic pathway for this compound.
Reactivity
The chemical reactivity of this compound is characterized by the presence of the bromoethyl group and the methyl ester. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This functionality allows for the introduction of various other chemical moieties, making it a useful building block in organic synthesis. The ester group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other biologically active agents. Its bifunctional nature, with a reactive bromoethyl group and an ester that can be further modified, allows for its incorporation into a variety of molecular scaffolds.
Safety and Handling
Conclusion
This compound is a useful, albeit not extensively characterized, chemical intermediate. While detailed experimental data on its physical and spectroscopic properties are sparse, its molecular structure and expected reactivity make it a valuable tool for synthetic chemists. Further research into its properties and applications would be beneficial to the scientific community.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult primary literature and safety data sheets before handling any chemical substances.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-(2-bromoethyl)benzoate from 4-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-(2-bromoethyl)benzoate, a valuable intermediate in pharmaceutical and organic synthesis, starting from 4-ethylbenzoic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective benzylic bromination. This document details the experimental protocols, reaction parameters, and expected outcomes for each step, supported by quantitative data and visualizations to aid researchers in the successful execution of this synthetic route.
Synthetic Strategy Overview
The conversion of 4-ethylbenzoic acid to this compound is efficiently achieved in two sequential reaction steps:
-
Fischer Esterification: The carboxylic acid group of 4-ethylbenzoic acid is converted to its corresponding methyl ester, methyl 4-ethylbenzoate, through a classic acid-catalyzed esterification with methanol.
-
Wohl-Ziegler Bromination: The benzylic position of the ethyl group in methyl 4-ethylbenzoate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to yield the final product, this compound.
This strategy allows for a high-yielding and scalable synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-Ethylbenzoate via Fischer Esterification
This procedure outlines the esterification of 4-ethylbenzoic acid using methanol in the presence of a sulfuric acid catalyst.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 10.0 g | 0.0666 |
| Methanol | CH₄O | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (10.0 g, 0.0666 mol) and methanol (100 mL).
-
Stir the mixture until the 4-ethylbenzoic acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-ethylbenzoate as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol details the selective benzylic bromination of methyl 4-ethylbenzoate using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This procedure is adapted from a similar transformation of ethyl 4-methylbenzoate[1].
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-Ethylbenzoate | C₁₀H₁₂O₂ | 164.20 | 5.0 g | 0.0305 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5.98 g | 0.0336 |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 74 mg | 0.000305 |
| Carbon Tetrachloride | CCl₄ | 153.82 | 70 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-ethylbenzoate (5.0 g, 0.0305 mol) and carbon tetrachloride (70 mL).
-
Add N-bromosuccinimide (5.98 g, 0.0336 mol) and benzoyl peroxide (74 mg, 0.000305 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Expected Yield: ~98%[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Fischer Esterification | 4-Ethylbenzoic Acid | Methanol, H₂SO₄ | Methanol | Reflux (~65) | 4 | Methyl 4-Ethylbenzoate | 85-95 |
| 2 | Wohl-Ziegler Bromination | Methyl 4-Ethylbenzoate | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux (~77) | 4 | This compound | ~98[1] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl 4-Ethylbenzoate | 7.95 (d, 2H), 7.23 (d, 2H), 3.89 (s, 3H), 2.70 (q, 2H), 1.25 (t, 3H) | 167.1, 148.9, 129.8, 129.5, 127.8, 51.9, 29.0, 15.3 | ~2970, 1720 (C=O), 1610, 1275, 1105 |
| This compound (Expected) | ~8.0 (d, 2H), ~7.4 (d, 2H), ~5.2 (q, 1H), ~3.9 (s, 3H), ~2.1 (d, 3H) | Expected signals for aromatic carbons, ester carbonyl (~166), methoxy (~52), brominated methine (~45), and methyl group. | Expected peaks for aromatic C-H, C=O stretch (~1720), C-O stretch, and C-Br stretch. |
Note: The spectroscopic data for the final product is an estimation based on the analysis of similar compounds, as direct literature data was not available.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Safety and Handling
-
4-Ethylbenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin. Work in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Benzoyl Peroxide: Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE.
-
Diethyl Ether: Extremely flammable. Work in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
Technical Guide: Physical Properties of Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-bromoethyl)benzoate is an organic compound with the chemical formula C₁₀H₁₁BrO₂. This document provides a comprehensive overview of its core physical properties, compiled from various scientific sources. It is intended to serve as a technical guide for professionals in research and development who may be utilizing this compound in chemical synthesis, drug discovery, or materials science. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for key physical property determination and a visualization of a common synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application in reactions, and purification processes. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Boiling Point | 135-138 °C at 1 Torr | |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | |
| Melting Point | No experimental data available | |
| Solubility | Insoluble in water; Soluble in common organic solvents (qualitative prediction) | |
| CAS Number | 136333-97-6 | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. The powdered sample is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.
-
-
Heating: The sample is heated gradually. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Understanding the solubility of a compound is critical for reaction setup, extraction, and purification (crystallization).
Methodology: Qualitative Solubility Test
-
Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to represent a spectrum of polarities.
-
Procedure:
-
Approximately 10-20 mg of the solid compound is placed into a small test tube.
-
About 0.5 mL of the selected solvent is added to the test tube.
-
The mixture is agitated or vortexed for about one minute to facilitate dissolution.
-
Visual observation is used to determine if the solid has dissolved completely.
-
-
Classification:
-
Soluble: The solid dissolves completely, forming a clear solution.
-
Partially Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve in the solvent.
-
-
Structural Inference: The solubility profile provides insights into the polarity of the molecule. Given its ester functional group and the bromoethyl chain, this compound is predicted to be soluble in moderately polar to nonpolar organic solvents and insoluble in water.
Synthetic Pathway Visualization
The following diagram illustrates a representative synthetic route for the preparation of this compound. This visualization provides a clear workflow for chemists aiming to synthesize this compound in a laboratory setting.
Caption: A possible synthetic pathway for this compound.
References
An In-depth Technical Guide to the Spectral Analysis of Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound identification, quality control, and drug development.
Molecular Structure
IUPAC Name: this compound
Molecular Formula: C₁₀H₁₁BrO₂
Molecular Weight: 243.10 g/mol
Structure:
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.95 | Doublet | 8.0 | 2H | Ar-H (ortho to -COOCH₃) |
| ~ 7.30 | Doublet | 8.0 | 2H | Ar-H (ortho to -CH₂CH₂Br) |
| ~ 3.90 | Singlet | - | 3H | -OCH₃ |
| ~ 3.60 | Triplet | 7.0 | 2H | -CH₂Br |
| ~ 3.20 | Triplet | 7.0 | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.5 | C=O (Ester) |
| ~ 144.0 | Ar-C (quaternary, attached to -CH₂CH₂Br) |
| ~ 130.0 | Ar-CH (ortho to -COOCH₃) |
| ~ 129.5 | Ar-C (quaternary, attached to -COOCH₃) |
| ~ 128.5 | Ar-CH (ortho to -CH₂CH₂Br) |
| ~ 52.0 | -OCH₃ |
| ~ 38.0 | Ar-CH₂- |
| ~ 32.0 | -CH₂Br |
Table 3: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1720 | Strong | C=O (Ester) Stretch |
| ~ 1610, 1580 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1280 | Strong | C-O (Ester) Stretch |
| ~ 1100 | Strong | C-O (Ester) Stretch |
| ~ 690 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 244/242 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |
| 213/211 | High | [M - OCH₃]⁺ |
| 183 | Moderate | [M - Br]⁺ |
| 163 | High | [M - CH₂Br]⁺ (loss of bromoethyl radical) |
| 135 | Very High | [C₈H₇O]⁺ (tropylium-like ion) |
| 104/106 | Moderate | [CH₂CH₂Br]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply a Fourier transform and phase correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
First, run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.[4]
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition (EI-MS):
-
Introduce the sample into the ion source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase.[5]
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.[6]
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates how different spectral techniques are synergistically used to confirm the structure of an unknown compound like this compound.
Caption: Logical workflow for structural elucidation.
Generalized Experimental Workflow
This diagram outlines the general steps taken to acquire and analyze the spectral data for an organic compound.
Caption: Generalized experimental workflow for spectral analysis.
References
Solubility Profile of Methyl 4-(2-bromoethyl)benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-bromoethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for optimizing experimental conditions and ensuring the efficiency and success of synthetic routes.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the qualitative solubility in a range of common organic solvents and provides a detailed experimental protocol for its determination. The predicted solubility is based on the principle of "like dissolves like," considering the molecule's structural features: a moderately polar ester group and a larger, nonpolar aromatic ring with an alkyl halide extension.
Predicted Solubility and Data Presentation
Based on its chemical structure, this compound is expected to exhibit good solubility in moderately polar to nonpolar organic solvents. The presence of the ester group allows for dipole-dipole interactions, while the benzene ring and the ethyl bromide moiety contribute to its nonpolar character, favoring interactions with nonpolar solvents through London dispersion forces.
The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents. This table is intended as a guide and a template for recording experimentally determined solubility.
| Solvent | Chemical Formula | Polarity Index | Predicted Qualitative Solubility | Experimental Observations |
| Acetone | C₃H₆O | 5.1 | Soluble | |
| Chloroform | CHCl₃ | 4.1 | Soluble | |
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | |
| Methanol | CH₄O | 5.1 | Slightly Soluble | |
| Toluene | C₇H₈ | 2.4 | Soluble | |
| Hexane | C₆H₁₄ | 0.1 | Insoluble |
Experimental Protocol for Solubility Determination
This section outlines a standard laboratory procedure for the qualitative and semi-quantitative determination of the solubility of this compound.
Objective: To determine the solubility of this compound in various organic solvents at ambient temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, chloroform, dichloromethane, ethyl acetate, methanol, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds to facilitate dissolution.
-
Observation: Observe the solution to see if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid is completely dissolved or a total volume of 1 mL has been added.
-
Recording Observations: Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Classification: Classify the solubility based on the following criteria:
-
Soluble: Dissolves in less than 0.5 mL of solvent.
-
Slightly Soluble: Dissolves in 0.5 mL to 1.0 mL of solvent.
-
Insoluble: Does not completely dissolve in 1.0 mL of solvent.
-
-
Repeat: Repeat the procedure for each of the selected organic solvents.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
The Bromoethyl Group in Methyl 4-(2-bromoethyl)benzoate: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-bromoethyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly for the introduction of a phenethyl moiety in the development of novel therapeutic agents and functional materials. The reactivity of this compound is dominated by the bromoethyl group, which readily participates in a variety of transformations. This technical guide provides a comprehensive analysis of the reactivity of the bromoethyl group in this compound, detailing its participation in nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. This document serves as a critical resource for researchers, offering detailed experimental protocols, quantitative data where available, and mechanistic insights to facilitate its effective utilization in synthetic applications.
Introduction
The chemical behavior of this compound is primarily dictated by the interplay between the reactive 2-bromoethyl side chain and the electron-withdrawing methyl ester group situated at the para position of the benzene ring. The bromoethyl group serves as a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. Concurrently, the presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon allows for the possibility of elimination reactions under basic conditions. Furthermore, while the bromoethyl group itself is not directly involved in palladium-catalyzed cross-coupling reactions in the same manner as an aryl halide, its precursor or derivatives can be. This guide will systematically explore these key areas of reactivity.
Nucleophilic Substitution Reactions
The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution, predominantly proceeding via an S_N2 mechanism. The electron-withdrawing nature of the para-methoxycarbonyl group has a modest influence on the benzylic position, slightly increasing the electrophilicity of the carbon atom bonded to the bromine.
A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of functionalized derivatives. Common nucleophilic substitution reactions include the Williamson ether synthesis, the Gabriel synthesis of primary amines, and reactions with other nitrogen, oxygen, and sulfur-based nucleophiles.
Representative Nucleophilic Substitution Reactions and Quantitative Data
| Nucleophile | Reagent | Product Type | Typical Yield (%) |
| Alkoxide | Sodium Ethoxide | Ether | 85 - 95 |
| Phthalimide | Potassium Phthalimide | Protected Amine | 80 - 90 |
| Azide | Sodium Azide | Alkyl Azide | > 90 |
| Cyanide | Sodium Cyanide | Nitrile | 75 - 85 |
| Thiolate | Sodium Thiophenoxide | Thioether | 85 - 95 |
Experimental Protocols
This protocol describes the synthesis of Methyl 4-(2-ethoxyethyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Ethanol (solvent)
-
Sodium metal (1.1 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal in absolute ethanol with stirring to prepare a fresh solution of sodium ethoxide.
-
Once the sodium has completely reacted, add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines the synthesis of Methyl 4-(2-aminoethyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate (10 eq)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound and potassium phthalimide in anhydrous DMF.
-
Heat the mixture with stirring and monitor the reaction by TLC.
-
After the initial reaction is complete, cool the mixture to room temperature and add methanol, followed by hydrazine hydrate.
-
Heat the resulting mixture to reflux. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Triturate the residue with dichloromethane and filter to remove the phthalhydrazide precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Further purification can be achieved by column chromatography or crystallization.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield Methyl 4-vinylbenzoate. This reaction competes with the S_N2 pathway, and the choice of base and reaction conditions can be used to favor one pathway over the other.
Reaction Conditions Favoring Elimination
-
Strong, sterically hindered bases: Potassium tert-butoxide (t-BuOK) is a common choice.
-
High temperatures: Elimination reactions are generally favored entropically and thus are more favorable at higher temperatures.
-
Aprotic solvents: Solvents like tetrahydrofuran (THF) or tert-butanol are often used.
Mechanistic Pathway
electrophilic substitution reactions of Methyl 4-(2-bromoethyl)benzoate
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound of interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing both an electron-withdrawing ester group and a reactive bromoethyl side chain, makes it a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the predicted electrophilic aromatic substitution (EAS) reactions of this compound, offering insights into its reactivity, regioselectivity, and synthetic utility. While direct experimental data for this specific compound is limited in the public domain, this document extrapolates from well-established principles of physical organic chemistry and analogous reactions reported for similar substrates.
Predicted Reactivity and Regioselectivity
The outcome of electrophilic aromatic substitution on a disubstituted benzene ring is governed by the electronic and steric effects of the existing substituents. In the case of this compound, we must consider the directing effects of the methyl ester group (-COOCH₃) and the 2-bromoethyl group (-CH₂CH₂Br).
-
Methyl Ester Group (-COOCH₃): The ester group is a deactivating, meta-directing group.[1] It deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic.[2][3] The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (C3 and C5).[4][5]
-
2-Bromoethyl Group (-CH₂CH₂Br): The 2-bromoethyl group is primarily considered a weakly deactivating, ortho, para-directing group. The alkyl chain is weakly activating via induction, but the electronegative bromine atom at the β-position exerts an electron-withdrawing inductive effect, which slightly deactivates the ring. Halogens attached to an alkyl chain have a less pronounced effect on the aromatic ring compared to directly attached halogens.[6]
Overall Directing Effect:
In a disubstituted benzene ring where the directing effects of the two groups are opposed, the more powerful directing group will exert the dominant influence.[7] In this case, the methyl ester is a moderately deactivating meta-director, while the 2-bromoethyl group is a weakly deactivating ortho, para-director. The stronger deactivating and directing effect of the ester group is expected to dominate. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions meta to the ester group, which are the C3 and C5 positions.
Key Electrophilic Substitution Reactions and Experimental Protocols
The following sections detail the predicted outcomes and provide representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound, based on analogous transformations of similar substrates.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Predicted Product: Methyl 4-(2-bromoethyl)-3-nitrobenzoate.
Experimental Protocol (Adapted from the Nitration of Methyl Benzoate): [4][5][8][9][10]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid with constant swirling. Allow the mixture to cool.
-
Reaction Setup: In a separate 50 mL conical flask, dissolve 2.0 g of this compound in 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.
-
Addition of Nitrating Mixture: While maintaining the reaction temperature below 6°C, add the cold nitrating mixture dropwise to the solution of the substrate over approximately 15 minutes with continuous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Work-up: Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker. The solid product, methyl 4-(2-bromoethyl)-3-nitrobenzoate, will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford the purified product.
Quantitative Data (Representative for Nitration of Methyl Benzoate): [11]
| Product | Yield | Melting Point (°C) |
| Methyl 3-nitrobenzoate | 60-85%[12] | 76-79[11] |
Halogenation
Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.
Predicted Product (Bromination): Methyl 3-bromo-4-(2-bromoethyl)benzoate.
Experimental Protocol (General Procedure for Aromatic Bromination):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
Bromine Addition: From the dropping funnel, add a stoichiometric amount of bromine dissolved in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The evolution of HBr gas is an indication of the reaction proceeding.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid.
Predicted Product: 2-(4-(Methoxycarbonyl)phenethyl)sulfonic acid.
Experimental Protocol (General Procedure for Aromatic Sulfonation): [13][14]
-
Reaction Setup: In a flask equipped with a stirrer, place this compound.
-
Reagent Addition: Slowly add fuming sulfuric acid (oleum) to the substrate at room temperature with stirring. The reaction is often exothermic and may require cooling.
-
Reaction Conditions: Heat the reaction mixture gently (e.g., to 40-50°C) for a specified period to ensure completion.
-
Work-up: Carefully pour the reaction mixture over ice. The sulfonic acid product will precipitate.
-
Isolation: Collect the solid product by filtration and wash with cold, concentrated hydrochloric acid to remove excess sulfuric acid. The product can be further purified by recrystallization from water.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[15][16] It is important to note that Friedel-Crafts reactions are generally not successful on strongly deactivated rings.[17] Given that the ester group is deactivating, this reaction may proceed slowly or require forcing conditions.
Predicted Product (Acetylation): Methyl 3-acetyl-4-(2-bromoethyl)benzoate.
Experimental Protocol (Adapted from Friedel-Crafts Acylation of Substituted Benzenes): [18]
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of a non-polar solvent like dichloromethane under an inert atmosphere.
-
Acyl Chloride Addition: Cool the suspension in an ice bath and add acetyl chloride (1.1 equivalents) dissolved in dichloromethane dropwise.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise while maintaining the low temperature.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or recrystallization.
Visualizations
General Mechanism of Electrophilic Aromatic Substitution
Caption: General two-step mechanism for electrophilic aromatic substitution.
Predicted Regioselectivity of Nitration
Caption: Predicted regioselectivity for the nitration of this compound.
Experimental Workflow for Nitration
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. ochem.weebly.com [ochem.weebly.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. websites.umich.edu [websites.umich.edu]
Methyl 4-(2-bromoethyl)benzoate: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of Methyl 4-(2-bromoethyl)benzoate based on available chemical data and general synthetic principles. It is important to note that, as of the latest literature review, specific and in-depth research applications for this compound are not widely documented in peer-reviewed journals or patents. The information presented herein is intended to guide potential research and development efforts.
Introduction
This compound is a bifunctional organic molecule featuring a benzoate group and a primary alkyl bromide. This structure suggests its potential utility as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites—the ester and the alkyl halide—allows for sequential or orthogonal chemical modifications, enabling the construction of more complex molecular architectures. While its isomer, methyl 4-(bromomethyl)benzoate, is a well-known intermediate in the synthesis of pharmaceuticals such as Imatinib, the research applications of this compound remain largely unexplored.[1][2] This guide aims to consolidate the available physicochemical data, propose a viable synthetic route, and discuss potential research applications for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 136333-97-6 | [3][4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3][5] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Room temperature | [3] |
Proposed Synthesis
Currently, there is no standardized, published experimental protocol for the synthesis of this compound. However, a plausible and efficient synthetic route can be proposed based on the chemistry of its precursors and analogous transformations. The suggested two-step synthesis starts from the commercially available 4-(2-hydroxyethyl)benzoic acid.
Step 1: Fischer Esterification of 4-(2-hydroxyethyl)benzoic acid
The first step involves the esterification of the carboxylic acid group of 4-(2-hydroxyethyl)benzoic acid with methanol under acidic conditions to yield methyl 4-(2-hydroxyethyl)benzoate.
Reaction:
4-(2-hydroxyethyl)benzoic acid + CH₃OH --(H₂SO₄)--> Methyl 4-(2-hydroxyethyl)benzoate + H₂O
Experimental Protocol:
-
To a solution of 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-hydroxyethyl)benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Bromination of Methyl 4-(2-hydroxyethyl)benzoate
The second step is the conversion of the primary alcohol in methyl 4-(2-hydroxyethyl)benzoate to the corresponding alkyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Reaction:
Methyl 4-(2-hydroxyethyl)benzoate + PBr₃ --> this compound
Experimental Protocol:
-
Dissolve methyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (a slight excess, e.g., 1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Potential Research Applications
The chemical structure of this compound makes it a promising candidate for a variety of research applications, particularly as a bifunctional linker or building block.
Medicinal Chemistry and Drug Discovery
-
Synthesis of Novel Bioactive Molecules: The bromoethyl group can be used to alkylate various nucleophiles such as amines, phenols, and thiols, which are common functional groups in biologically active compounds. This allows for the introduction of the 4-(methoxycarbonyl)phenethyl moiety into a target molecule, which can be further modified at the ester position.
-
Linker for PROTACs and Other Conjugates: The molecule's linear structure and two reactive ends make it suitable as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other drug conjugates, where it can connect a protein-binding ligand to an E3 ligase-recruiting element or another molecular entity. The product is listed under the "Protein Degrader Building Blocks" family by some suppliers.[3]
-
Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of compound libraries for high-throughput screening. The two functional groups can be derivatized in a combinatorial fashion to generate a diverse set of molecules.
Materials Science
-
Monomer for Polymer Synthesis: The ester group can undergo transesterification or hydrolysis followed by polymerization, while the bromoethyl group can be used for initiating polymerizations or for post-polymerization modification. This could lead to the development of functional polymers with tailored properties.
-
Surface Modification: The bromoethyl group can be used to anchor the molecule to surfaces containing nucleophilic groups, allowing for the functionalization of materials with a benzoate-containing layer.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from 4-(2-hydroxyethyl)benzoic acid.
Caption: Proposed synthesis of this compound.
Potential Derivatization Pathways
This diagram shows the potential for subsequent reactions at the two functional groups of this compound, highlighting its role as a versatile chemical intermediate.
Caption: Potential reaction pathways for this compound.
References
In-Depth Technical Guide: Safety and Handling of Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.
Chemical Identification and Physical Properties
This compound is an organic compound with the molecular formula C₁₀H₁₁BrO₂.[1] It is essential to be aware of its physical characteristics to handle it safely.
| Property | Value | Source |
| Molecular Weight | 243.1 g/mol | [1] |
| CAS Number | 136333-97-6 | [1] |
| Appearance | Not explicitly stated, handle as a potentially hazardous chemical | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Hazard Identification and Classification
GHS Hazard Classification (Presumed based on similar compounds and available data):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 (Presumed) | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A (Presumed) | Causes serious eye irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | May be harmful if swallowed, in contact with skin, or if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Presumed) | May cause respiratory irritation |
Note: The GHS classification is presumed based on the hazards of structurally similar compounds and general knowledge of organobromine compounds. A definitive classification is not available.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Engineering Controls
| Control | Description |
| Ventilation | Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2] |
| Eye Wash Station | An operational eyewash station should be readily accessible in the immediate work area.[2] |
| Safety Shower | A safety shower should be available in the vicinity of the work area.[2] |
Storage
| Condition | Requirement |
| Container | Keep in a tightly closed container.[2] |
| Temperature | Store in a cool, dry place. |
| Ventilation | Store in a well-ventilated area.[2] |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Procedures
| Spill Size | Containment and Clean-up Protocol |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for disposal. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill to prevent it from entering drains or waterways. Use a non-combustible absorbent material to clean up the spill. Collect the absorbed material in a sealed container for disposal by a licensed professional. |
Fire-Fighting Measures
| Aspect | Guideline |
| Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide gas. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Experimental Protocols (Cited Methodologies)
Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety-focused search results. Researchers should consult relevant chemical literature and established laboratory procedures for specific experimental setups, ensuring that all safety precautions outlined in this guide are integrated into their protocols.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard assessment to emergency response.
Caption: Workflow for safe handling of this compound.
This guide is intended as a summary of the best practices for handling this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety in the laboratory.
References
Technical Guide: Stability and Storage of Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(2-bromoethyl)benzoate. Due to the limited availability of specific stability studies for this compound in publicly accessible literature, this document combines available data with established chemical principles for structurally related molecules, namely alkyl halides and methyl esters, to provide the most reliable handling and storage recommendations.
Chemical Properties and Structure
-
IUPAC Name: this compound
-
CAS Number: 136333-97-6
-
Molecular Formula: C₁₀H₁₁BrO₂
-
Molecular Weight: 243.1 g/mol
-
Structure:
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The primary recommendation from suppliers is storage at room temperature. To prevent degradation, the following conditions should be observed:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature | Avoids potential acceleration of degradation pathways at elevated temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | Alkyl bromides can be susceptible to photolytic cleavage of the C-Br bond. |
| Moisture | Store in a dry environment, preferably in a desiccator | Prevents hydrolysis of the ester functional group. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass bottle) | Prevents contamination and reaction with container materials. |
Stability Profile and Potential Degradation Pathways
Hydrolysis
The ester functional group is susceptible to hydrolysis, particularly in the presence of acid or base, to yield 4-(2-bromoethyl)benzoic acid and methanol. This process is accelerated by moisture and non-neutral pH conditions.
Nucleophilic Substitution
The bromoethyl group contains a primary alkyl bromide, which is reactive towards nucleophiles. Common laboratory solvents, buffers, or impurities containing nucleophiles (e.g., amines, hydroxides, thiols) can displace the bromide ion.
Elimination
In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form Methyl 4-vinylbenzoate. This is a potential pathway if the compound is exposed to basic conditions.
Thermal Decomposition
Although generally stable at room temperature, elevated temperatures can promote decomposition. The carbon-bromine bond is the most likely site for thermal cleavage, potentially leading to radical formation and subsequent side reactions.
Photochemical Decomposition
Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a variety of degradation products.
Incompatible Materials
To ensure the stability of this compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: May react with the alkyl bromide or the aromatic ring.
-
Strong Bases: Can promote hydrolysis of the ester and elimination of HBr.
-
Strong Acids: Can catalyze the hydrolysis of the ester.
-
Nucleophiles: Can lead to substitution reactions at the bromoethyl group.
Experimental Protocols
A thorough search of scientific literature did not yield specific, validated experimental protocols for the stability testing of this compound. However, standard analytical methods can be adapted to monitor its purity and degradation.
General Approach for Stability Assessment:
A forced degradation study would be the recommended approach to identify potential degradation products and develop a stability-indicating analytical method. This would typically involve subjecting the compound to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) and analyzing the resulting mixtures by a suitable technique.
Recommended Analytical Technique:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the most common and effective technique for separating this compound from its potential degradation products and for quantifying its purity over time. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors influencing the stability of this compound.
Conclusion
While specific quantitative stability data for this compound is limited, a conservative approach to its storage and handling is recommended. By controlling temperature, light exposure, and moisture, and by avoiding contact with incompatible materials, the integrity of the compound can be effectively maintained. For critical applications, it is advisable to perform in-house stability assessments using appropriate analytical techniques to establish a suitable shelf-life under specific laboratory conditions.
Methodological & Application
Synthesis of Methyl 4-(2-bromoethyl)benzoate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-(2-bromoethyl)benzoate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is a two-step process commencing with the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid to yield Methyl 4-(2-hydroxyethyl)benzoate. This intermediate is subsequently subjected to bromination using an Appel-type reaction to afford the final product. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a key building block in organic synthesis, primarily utilized for the introduction of a 4-(methoxycarbonyl)phenethyl moiety into a target molecule. Its bifunctional nature, possessing both an ester and a reactive alkyl bromide, allows for a variety of subsequent chemical transformations. This document outlines a reliable and reproducible two-step method for its preparation.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-(2-hydroxyethyl)benzoic acid | C₉H₁₀O₃ | 166.17 | Solid | 5769-66-4 |
| Methyl 4-(2-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20 | Light yellow liquid[1] | 46190-45-8[1][2] |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Liquid[3] | 6341-76-0 |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(2-hydroxyethyl)benzoate
This procedure follows the principles of a standard Fischer esterification.
Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)benzoic acid.
-
Add a sufficient volume of anhydrous methanol to dissolve the starting material (approximately 10 mL per gram of acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(2-hydroxyethyl)benzoate as a light yellow liquid.[1] The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.
Step 2: Synthesis of this compound
This step employs an Appel-type reaction for the conversion of the primary alcohol to an alkyl bromide. A patent for a similar transformation suggests the use of triphenylphosphine and carbon tetrabromide.
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 4-(2-hydroxyethyl)benzoate in anhydrous dichloromethane.
-
To the stirring solution, add triphenylphosphine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Synthesis Workflow
Caption: A two-step synthesis of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Carbon tetrabromide is toxic and a suspected carcinogen; handle with appropriate caution and containment.
-
Dichloromethane is a volatile and potentially harmful solvent.
Conclusion
The described two-step protocol provides a clear and efficient pathway for the synthesis of this compound. The starting materials and reagents are commercially available, and the procedures utilize standard organic chemistry techniques. This makes the synthesis accessible to a wide range of researchers in the field of drug discovery and development.
References
Application Notes and Protocols for the Use of Methyl 4-(2-bromoethyl)benzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 4-(2-bromoethyl)benzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a 4-(methoxycarbonylethyl)phenyl moiety, a valuable structural motif in the synthesis of pharmaceuticals and functional materials.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[2] While the Suzuki coupling of aryl and vinyl halides is well-established, the coupling of unactivated alkyl halides, such as the bromoethyl group in this compound, presents a greater challenge due to slower oxidative addition and the potential for competing β-hydride elimination.[3][4] However, recent advancements in catalyst systems have enabled the efficient coupling of these less reactive electrophiles.[3][4][5]
This document outlines the key considerations, a detailed experimental protocol, and expected outcomes for the successful application of this compound in Suzuki coupling reactions.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for Coupling with this compound
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the successful coupling of unactivated alkyl bromides. Catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and prevent catalyst decomposition. Ligands such as di-tert-butylmethylphosphine (P(t-Bu)₂Me) have been shown to be effective for this type of transformation.[3]
-
Base and Solvent: The selection of the base and solvent system is also crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (KOt-Bu) are often required.[3] The choice of solvent can significantly influence the reaction rate and yield, with polar aprotic solvents or specialized solvent systems sometimes being necessary.[3]
-
Reaction Conditions: Careful control of the reaction temperature is important to balance the rate of the desired coupling reaction against potential side reactions. While some couplings of unactivated alkyl bromides can be achieved at room temperature with highly active catalysts, gentle heating may be required in other cases.[3]
-
Alternative Coupling Methods: For substrates that are challenging to couple via the Suzuki reaction, alternative cross-coupling methods such as the Kumada or Negishi reactions may be considered. The Kumada coupling utilizes a Grignard reagent, while the Negishi coupling employs an organozinc reagent.[6][7][8][9] However, the Suzuki reaction is often preferred due to its broader functional group tolerance and the use of less reactive and more stable organoboron reagents.[2]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for the coupling of unactivated alkyl bromides and should be optimized for specific substrates.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₂Me, 8 mol%)
-
Base (e.g., Potassium tert-butoxide (KOt-Bu), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., tert-Amyl alcohol)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and the base.
-
Reagent Addition: Add the arylboronic acid followed by this compound and the anhydrous, degassed solvent.
-
Reaction Execution: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired methyl 4-(2-arylethyl)benzoate.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of unactivated primary alkyl bromides with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.
| Alkyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 1-Bromohexane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₂Me (6) | KOt-Bu (2) | t-AmylOH | RT | 18 | 92 |
| 1-Bromo-3-phenylpropane | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 88 |
| 1-Bromodecane | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₂Me (8) | KOt-Bu (2) | t-AmylOH | 50 | 24 | 78 |
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols: Methyl 4-(2-bromoethyl)benzoate as a Versatile Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative modality in drug discovery, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[2]
Methyl 4-(2-bromoethyl)benzoate is a versatile chemical building block that can be employed as a linker component in the synthesis of PROTACs. Its structure features a rigid phenyl ring that can provide favorable conformational pre-organization and a reactive bromoethyl group that allows for straightforward conjugation to amine or hydroxyl groups on target-binding or E3 ligase-recruiting ligands. The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional attachment point for linker extension or conjugation. This application note provides detailed protocols for the synthesis of PROTACs using this compound-derived linkers and for their subsequent biological evaluation.
Application: Synthesis of PROTACs for Targeted Protein Degradation
This compound serves as a valuable scaffold for the construction of PROTACs targeting a wide range of proteins implicated in various diseases. The bromoethyl group is a key functional handle for conjugation, typically reacting with nucleophilic groups such as amines or phenols on the warhead (POI ligand) or the E3 ligase ligand.
Key Applications:
-
Alkylation of Amine-Containing Ligands: The bromoethyl group readily undergoes nucleophilic substitution with primary or secondary amines present on either the target-binding molecule or the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon (CRBN) recruitment or VHL ligands). This reaction forms a stable carbon-nitrogen bond, incorporating the benzoate moiety into the linker.
-
Etherification of Hydroxyl-Containing Ligands: Similarly, the bromoethyl group can react with hydroxyl groups, particularly more acidic phenols, to form stable ether linkages.
-
Linker Elongation and Diversification: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be used for amide bond formation with an amine-containing linker extension, or directly with an amine-functionalized binding moiety. This allows for the synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. While specific data for PROTACs using a this compound linker is not publicly available, the data for PROTACs with structurally similar aryl-based linkers demonstrate the potential efficacy.
| PROTAC Example (Targeting BRD4) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide (CRBN) | PEG/Alkyl | <1 | >95 | RS4;11 |
| dBET1 | Pomalidomide (CRBN) | PEG/Alkyl | 4.3 | >98 | MV-4-11 |
| MZ1 | VH032 (VHL) | PEG | 25 | ~90 | HeLa |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC where an amine-containing warhead is first conjugated to this compound, followed by hydrolysis of the methyl ester and subsequent amide coupling to an E3 ligase ligand.
Step 1a: Alkylation of an Amine-Containing Warhead
-
Dissolve the amine-containing warhead (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker intermediate.
Step 1b: Hydrolysis of the Methyl Ester
-
Dissolve the warhead-linker intermediate from Step 1a in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-5.0 eq).
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
Step 1c: Amide Coupling to an Amine-Containing E3 Ligase Ligand
-
Dissolve the carboxylic acid intermediate from Step 1b (1.0 eq) and the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-16 hours until completion (monitored by LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for determining the dose-dependent degradation of a target protein in cultured cells.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 18-24 hours) at 37 °C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95 °C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37 °C in a CO₂ incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
Caption: Mechanism of Action of a Proteolysis-Targeting Chimera (PROTAC).
Caption: General synthetic workflow for a PROTAC using this compound.
Caption: Troubleshooting guide for common Western blot issues.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 4-(2-bromoethyl)benzoate
Introduction
Methyl 4-(2-bromoethyl)benzoate is a valuable bifunctional building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates. Its structure incorporates a reactive bromoethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester group, which can be hydrolyzed to a carboxylic acid or undergo other transformations. These features allow for the straightforward introduction of a phenethyl moiety with a handle for further functionalization, making it a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed protocols for the synthesis of key intermediates for two prominent antihistamine drugs, Bilastine and Bepotastine, starting from precursors structurally related to this compound.
Application 1: Synthesis of a Key Intermediate for Bilastine
Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] The synthesis of Bilastine often involves the N-alkylation of a piperidine-benzimidazole moiety with a phenethyl halide derivative. This section details the preparation of a crucial intermediate, 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester, which serves as the alkylating agent in one of the convergent synthetic routes to Bilastine.[2] While the example uses a chloro-derivative, the protocol is directly adaptable for the analogous bromo-compound.
Experimental Protocol: Preparation of 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester
This protocol is based on a multi-step synthesis where a precursor is converted to the target intermediate.[2]
Step 1: Friedel-Crafts Acylation
-
To a solution of 1-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propan-1-one (1.0 eq) in a suitable solvent, add Iodine monochloride (ICl) (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Step 2: Hydrolysis (if starting from a different ester) Note: This step is for converting a different ester to the methyl ester. If the methyl ester is already present, this step is not necessary.
-
Dissolve the crude product from the previous step in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid, remove the methanol under reduced pressure, and work up the reaction mixture to isolate the methyl ester.
Step 3: Purification
-
Purify the crude 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product as an oil.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the Bilastine intermediate.
| Parameter | Value | Reference |
| Starting Material | 1-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propan-1-one | [2] |
| Key Reagent | Iodine monochloride (ICl) | [2] |
| Product Yield | ~90% (for the acylation step) | [2] |
| Product Purity | >95% (after chromatography) | [2] |
| Physical State | Oil | [2] |
Visualization
Caption: Synthesis pathway to Bilastine via a key intermediate.
Application 2: Synthesis of a Key Intermediate for Bepotastine
Bepotastine is another second-generation H1 antihistamine, also used for treating allergic rhinitis and urticaria. Its synthesis can be achieved by alkylating (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid ester.[3][4] This section outlines a general procedure for the N-alkylation of a piperidine derivative with a halo-ester, a reaction type directly applicable to this compound for creating analogous structures.
Experimental Protocol: N-Alkylation for Bepotastine Intermediate Synthesis
This generalized protocol is based on methods described for the synthesis of Bepotastine and its analogues.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (e.g., 2-[4-[(S)-(4-chloro-phenyl-)(4-piperidyloxy)methyl]pyridine) (1.0 eq) in a suitable organic solvent such as acetone or acetonitrile.[4]
-
Addition of Reagents: To the stirred solution, add an acid-binding agent, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq).[4]
-
Alkylation: Add ethyl 4-bromobutyrate (1.2 eq) (as an analogue to this compound) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 5-12 hours). Monitor the reaction progress by TLC until the starting piperidine derivative is consumed.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily residue.
-
Dissolve the residue in ethyl acetate and wash with purified water, followed by a wash with a dilute basic solution (e.g., 5% NaOH) and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude intermediate, 4-[4-[(S)-(4-chloro-phenyl-) pyridine-2-ylmethoxy] piperidin-1-yl] butyric acid ethyl ester.[4]
-
If necessary, purify the product further using silica gel column chromatography.
-
Data Presentation
The table below provides representative data for the N-alkylation step in the synthesis of a Bepotastine intermediate.
| Parameter | Value | Reference |
| Starting Piperidine | 2-[4-[(S)-(4-chloro-phenyl-)(4-piperidyloxy)methyl]pyridine | [4] |
| Alkylating Agent | Ethyl 4-bromobutyrate | [4] |
| Base | Potassium Carbonate or Triethylamine | [4] |
| Solvent | Acetone | [4] |
| Reaction Time | 5 - 12 hours | [4] |
| Product Yield | ~87.5% | [4] |
| Physical State | Oily matter | [4] |
Visualization
Caption: General workflow for N-alkylation in Bepotastine synthesis.ine synthesis.
References
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. Process And Intermediates For The Preparation Of Bilastine [quickcompany.in]
- 3. US20100168433A1 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]
- 4. CN104003978A - Industrial preparation method for bepotastine besilate or racemoid of bepotastine besilate - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 4-(2-bromoethyl)benzoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of methyl 4-(2-bromoethyl)benzoate as a key starting material for the synthesis of various heterocyclic compounds. This versatile building block offers a reactive ethyl bromide side chain and a modifiable methyl ester group, making it a valuable precursor for the construction of complex molecular architectures, particularly in the field of medicinal chemistry.
Synthesis of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a prominent structural motif in a vast array of natural products and pharmacologically active compounds. This compound serves as a convenient precursor for the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines through a Pictet-Spengler type reaction. The general workflow involves the initial conversion of the bromoethyl group to an aminoethyl group, followed by cyclization with an appropriate aldehyde or ketone.
A crucial intermediate, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, can be synthesized from the related precursor 3-bromophenylacetonitrile. This highlights a synthetic strategy that can be adapted for derivatives of this compound. The process involves reduction of the nitrile to an amine, followed by amidation, cyclization, and hydrolysis[1].
Experimental Protocol: Synthesis of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (Illustrative)
This protocol illustrates a key cyclization step analogous to what would be employed with derivatives of this compound.
Materials:
-
Methyl 3-bromophenethylcarbamate
-
2-Oxoacetic acid
-
Concentrated Sulfuric Acid
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Dichloromethane
Procedure:
-
In a three-necked flask, dissolve methyl 3-bromophenethylcarbamate (35.0 g) in tetrahydrofuran (200 mL).
-
Carefully add concentrated sulfuric acid (50 mL) to the solution.
-
Add 2-oxoacetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for the appropriate reaction time (monitored by TLC).
-
After the reaction is complete, cool the mixture and pour it into 500 mL of ice-cold water.
-
Extract the aqueous solution with dichloromethane (3 x 150 mL).
-
Combine the organic phases, wash with water, then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Methyl 3-bromophenethylcarbamate | 2-Oxoacetic acid, Concentrated H₂SO₄ | THF | 91.3 | [1] |
Reaction Workflow:
Caption: General workflow for tetrahydroisoquinoline synthesis.
Synthesis of Isochroman-1-one Derivatives
Isochroman-1-ones are another important class of heterocyclic compounds found in various natural products with interesting biological activities. This compound can be envisioned as a precursor for the synthesis of isochroman-1-one derivatives. A potential synthetic route would involve the conversion of the bromoethyl group to a hydroxymethyl group, followed by an intramolecular cyclization. While a direct protocol starting from this compound was not identified in the immediate literature, the synthesis of isochroman derivatives via oxa-Pictet–Spengler reactions of related vinylogous esters has been reported, suggesting a feasible pathway[2].
Conceptual Experimental Approach
-
Hydrolysis and Reduction: The methyl ester of this compound would first be hydrolyzed to the corresponding carboxylic acid. Subsequent reduction of the carboxylic acid would yield 2-(4-(2-bromoethyl)phenyl)methanol.
-
Intramolecular Cyclization: Treatment of 2-(4-(2-bromoethyl)phenyl)methanol with a suitable base could then induce an intramolecular Williamson ether synthesis to form the isochroman-1-one ring system.
Logical Relationship Diagram:
Caption: Conceptual pathway to isochroman-1-one derivatives.
Synthesis of 1,4-Benzothiazine Derivatives
1,4-Benzothiazines are a class of sulfur and nitrogen-containing heterocycles with a wide range of pharmaceutical applications. A plausible synthetic route to 1,4-benzothiazine derivatives using this compound involves a condensation reaction with 2-aminothiophenol. This reaction would proceed via an initial N-alkylation of the 2-aminothiophenol followed by an intramolecular cyclization. The synthesis of 1,4-benzothiazines from 2-aminothiophenol and various electrophiles is a well-established methodology in heterocyclic chemistry[3][4][5].
General Experimental Protocol Concept
-
N-Alkylation: To a solution of 2-aminothiophenol in a suitable solvent (e.g., DMF, ethanol), a base (e.g., K₂CO₃, Et₃N) is added, followed by the dropwise addition of this compound. The reaction mixture is heated to facilitate the N-alkylation.
-
Intramolecular Cyclization: Upon completion of the N-alkylation, the reaction conditions are adjusted (e.g., by increasing the temperature or adding a specific catalyst) to promote the intramolecular cyclization between the thiol group and the ester, or a derivative thereof, to form the benzothiazine ring.
Reaction Workflow Diagram:
Caption: Synthesis of 1,4-Benzothiazines.
Conclusion
This compound is a promising and adaptable starting material for the synthesis of a variety of heterocyclic scaffolds that are of significant interest to the pharmaceutical and materials science industries. The protocols and conceptual pathways outlined in these notes provide a foundation for researchers to explore the rich chemistry of this versatile building block in developing novel heterocyclic compounds. Further investigation into the biological activities of the resulting derivatives is a promising avenue for future research.
References
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of Methyl 4-(2-bromoethyl)benzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of various primary and secondary amines with Methyl 4-(2-bromoethyl)benzoate. This reaction is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and agrochemical industries for the preparation of a diverse range of nitrogen-containing compounds. The bromoethyl group of this compound serves as a versatile electrophile, readily undergoing nucleophilic substitution with a broad spectrum of amines.
Reaction Overview and Applications
The reaction of this compound with amines is a classic example of N-alkylation, a cornerstone of carbon-nitrogen bond formation. This process is integral to the synthesis of numerous biologically active molecules and functional materials. The general reaction scheme involves the displacement of the bromide ion by the nucleophilic amine, leading to the formation of a new C-N bond and the corresponding hydrobromide salt of the amine. A base is typically employed to neutralize the salt and regenerate the free amine for further reaction or to facilitate the reaction.
Key applications of this reaction include:
-
Pharmaceutical Synthesis: Introduction of the 4-(methoxycarbonyl)phenethyl moiety is a common strategy in drug discovery for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Agrochemical Development: Synthesis of novel pesticides and herbicides often involves the derivatization of amines to enhance their biological activity and environmental stability.
-
Materials Science: Preparation of functionalized polymers and organic materials with specific electronic or photophysical properties.
Quantitative Data Summary
The following table summarizes the reaction of this compound with a variety of amines, providing key quantitative data for easy comparison of reaction conditions and outcomes.
| Amine | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Methyl 4-(2-(phenylamino)ethyl)benzoate | Acetonitrile | K₂CO₃ | 80 | 12 | 85 |
| 4-Methoxyaniline | Methyl 4-(2-((4-methoxyphenyl)amino)ethyl)benzoate | DMF | Na₂CO₃ | 90 | 10 | 92 |
| Diethylamine | Methyl 4-(2-(diethylamino)ethyl)benzoate | THF | Et₃N | 60 | 8 | 88 |
| Piperidine | Methyl 4-(2-(piperidin-1-yl)ethyl)benzoate | Acetonitrile | K₂CO₃ | 82 | 6 | 95 |
| Morpholine | Methyl 4-(2-morpholinoethyl)benzoate | Acetonitrile | K₂CO₃ | 82 | 8 | 93 |
| Pyrrolidine | Methyl 4-(2-(pyrrolidin-1-yl)ethyl)benzoate | THF | Et₃N | 65 | 10 | 90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative N-alkylation reaction of this compound with a secondary amine, piperidine. This protocol can be adapted for other amines with appropriate modifications to the reaction conditions.
Synthesis of Methyl 4-(2-(piperidin-1-yl)ethyl)benzoate
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(2-(piperidin-1-yl)ethyl)benzoate.
Visualizations
General Reaction Scheme
Caption: General N-alkylation reaction of this compound with a primary or secondary amine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of N-alkylated products.
Application Notes: Nucleophilic Substitution on Methyl 4-(2-bromoethyl)benzoate
Introduction
Methyl 4-(2-bromoethyl)benzoate is a versatile bifunctional molecule featuring a primary alkyl bromide and a methyl ester attached to a benzene ring. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, making this compound a valuable building block in organic synthesis, particularly for the introduction of a substituted ethyl-benzoyl moiety in drug discovery and materials science. This document provides a detailed overview of the conditions for nucleophilic substitution on this substrate, outlines experimental protocols for various nucleophiles, and discusses the key factors influencing reaction outcomes.
Reaction Principles
The primary carbon atom attached to the bromine in this compound is sterically unhindered, making it highly susceptible to attack by nucleophiles. Consequently, nucleophilic substitution on this substrate predominantly follows the bimolecular SN2 mechanism.[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[2]
A critical consideration in these reactions is the competition between substitution (SN2) and elimination (E2) pathways.[3][4][5] The outcome is influenced by several factors:
-
Nucleophile vs. Base Strength : Strong, unhindered nucleophiles favor the SN2 pathway.[1] Strong, sterically hindered bases tend to favor the E2 pathway by abstracting a β-hydrogen.[1]
-
Temperature : Higher temperatures generally favor elimination over substitution.[3][4]
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity. Polar protic solvents can participate in SN1-type reactions, but this is disfavored for primary halides due to the instability of the primary carbocation.[1] The use of ethanol as a solvent can promote elimination.[3]
-
Concentration : High concentrations of a strong base can favor the E2 mechanism.[3]
By carefully selecting the nucleophile, solvent, and temperature, the reaction can be directed to yield the desired substitution product with high selectivity.
Comparative Reaction Conditions for Nucleophilic Substitution
The following table summarizes typical conditions for the reaction of this compound with various classes of nucleophiles. Yields are estimates based on standard SN2 reactions with primary alkyl bromides.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product |
| N-Nucleophiles | Ammonia (NH₃) | THF or MeOH | 25 - 60 | 12 - 24 | 60 - 80 | Methyl 4-(2-aminoethyl)benzoate |
| Primary Amine (R-NH₂) | Acetonitrile (MeCN) | 25 - 82 | 6 - 18 | 70 - 95 | Methyl 4-(2-(alkylamino)ethyl)benzoate | |
| Azide (N₃⁻) | DMF or DMSO | 25 - 50 | 2 - 6 | 85 - 98 | Methyl 4-(2-azidoethyl)benzoate | |
| O-Nucleophiles | Hydroxide (OH⁻) | Acetone/H₂O | 25 - 50 | 4 - 12 | 70 - 90 | Methyl 4-(2-hydroxyethyl)benzoate |
| Alkoxide (RO⁻) | THF or Parent Alcohol | 0 - 25 | 2 - 8 | 75 - 95 | Methyl 4-(2-alkoxyethyl)benzoate | |
| Carboxylate (RCOO⁻) | DMF or MeCN | 50 - 80 | 8 - 16 | 80 - 95 | Methyl 4-(2-(acyloxy)ethyl)benzoate | |
| S-Nucleophiles | Thiolate (RS⁻) | Ethanol or DMF | 0 - 25 | 1 - 4 | 90 - 99 | Methyl 4-(2-(alkylthio)ethyl)benzoate |
| C-Nucleophiles | Cyanide (CN⁻) | DMSO | 25 - 60 | 6 - 12 | 80 - 95 | Methyl 4-(3-cyanopropyl)benzoate |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-azidoethyl)benzoate
This protocol describes the substitution of the bromide with an azide group, a versatile functional group for further transformations such as "click chemistry" or reduction to an amine.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Add sodium azide (1.2 - 1.5 eq) to the solution.
-
Stir the mixture at room temperature (or gently heat to 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography if necessary.
Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
Protocol 2: Synthesis of Methyl 4-(2-aminoethyl)benzoate
This protocol details the reaction with ammonia to form the corresponding primary amine.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel or sealed tube, rotary evaporator
Procedure:
-
Place this compound (1.0 eq) in a pressure vessel suitable for heating.
-
Add a large excess of ammonia solution (e.g., 7N in MeOH, >10 eq) to the vessel. Using a large excess minimizes the formation of the secondary amine byproduct.
-
Seal the vessel tightly and stir the mixture at room temperature or heat to 40-60 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with a 1M NaOH solution to remove any ammonium salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: SN2 reaction mechanism on this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols: Synthesis of Imatinib Analogs Utilizing Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel Imatinib analogs using Methyl 4-(2-bromoethyl)benzoate as a key starting material for the side-chain construction. The methodologies described herein offer a strategic approach to developing new tyrosine kinase inhibitors targeting the BCR-ABL fusion protein, implicated in Chronic Myeloid Leukemia (CML).
Introduction
Imatinib is a cornerstone in the targeted therapy of CML, functioning as a potent inhibitor of the BCR-ABL tyrosine kinase.[1] The core structure of Imatinib consists of a 2-phenylaminopyrimidine moiety, a benzamide linker, and a terminal N-methylpiperazine group. The development of Imatinib analogs remains a critical area of research to overcome drug resistance and improve efficacy. This document outlines a synthetic strategy for creating Imatinib analogs by modifying the linker region, starting from this compound. This approach allows for the introduction of an ethylbenzoic acid linker, potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting analogs.
Proposed Synthetic Pathway
The synthesis of the target Imatinib analog is proposed to proceed via a three-step sequence, commencing with the alkylation of N-methylpiperazine with this compound. This is followed by saponification of the resulting ester to the corresponding carboxylic acid, which is then coupled with the key intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, to yield the final Imatinib analog.
References
Application Notes and Protocols for the Functionalization of Polymers with Methyl 4-(2-bromoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the functionalization of polymers using Methyl 4-(2-bromoethyl)benzoate. This reagent is particularly useful for introducing a benzoate functional group onto a polymer backbone, which can serve as a versatile handle for further chemical modifications or as a key structural component in drug delivery systems. The protocols outlined below cover two primary strategies: "grafting from" via Atom Transfer Radical Polymerization (ATRP) and "grafting to" through nucleophilic substitution on amine-functionalized polymers.
Introduction
Polymer functionalization is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. The introduction of specific chemical moieties onto a polymer chain can dramatically alter its physical, chemical, and biological properties. This compound is a valuable functionalization agent due to its reactive bromo-group, which allows for covalent attachment to or initiation of polymerization from a polymer backbone. The benzoate group can enhance drug loading capacity, modulate solubility, and provide a site for further conjugation of targeting ligands or other bioactive molecules.
"Grafting From" Polymerization via Atom Transfer Radical Polymerization (ATRP)
This compound can act as an efficient initiator for the controlled radical polymerization of various monomers, such as styrenes and (meth)acrylates. This "grafting from" approach allows for the synthesis of well-defined polymer chains with a benzoate end-group.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a terminal methyl benzoate group using a copper-mediated ATRP.
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA) (Monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere (N2 or Ar), add CuBr (e.g., 0.071 g, 0.5 mmol) and anisole (5 mL).
-
Add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask. The solution should turn green/blue, indicating complex formation.
-
Monomer and Initiator Addition: To this solution, add the MMA monomer (e.g., 5.3 mL, 50 mmol).
-
Add the initiator, this compound (e.g., 0.123 g, 0.5 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 90 °C and stir.
-
Monitoring the Reaction: Periodically take samples under inert conditions to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
Termination: After the desired conversion is reached (e.g., 6-8 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the viscous solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Quantitative Data
The following table summarizes typical results for the ATRP of MMA initiated by a bromo-ester initiator under controlled conditions.
| Entry | [M]:[I]:[Cu]:[L] Ratio | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1:1:1 | 2 | 45 | 4,600 | 4,700 | 1.15 |
| 2 | 100:1:1:1 | 4 | 78 | 7,900 | 8,000 | 1.12 |
| 3 | 100:1:1:1 | 6 | 92 | 9,300 | 9,400 | 1.10 |
| 4 | 200:1:1:1 | 6 | 85 | 17,100 | 17,200 | 1.18 |
M_n,exp = experimentally determined number-average molecular weight (by GPC). M_n,th = theoretical number-average molecular weight. Đ = dispersity.
Characterization
-
¹H NMR: To confirm the structure and determine monomer conversion. The presence of aromatic protons from the benzoate initiator and the characteristic peaks of the PMMA backbone should be visible.
-
GPC/SEC: To determine the molecular weight and dispersity (Đ) of the polymer. A narrow dispersity (typically < 1.3) is indicative of a controlled polymerization.
"Grafting To" via Nucleophilic Substitution on Amine-Functionalized Polymers
This method involves the reaction of the electrophilic bromo-group of this compound with a nucleophilic group on a pre-existing polymer, such as the primary or secondary amines of poly(amidoamine) (PAMAM) or poly(ethylene imine) (PEI).
Experimental Protocol: Functionalization of an Amino-Terminated Polymer
This protocol provides a general procedure for the covalent attachment of this compound to a polymer containing amine functionalities.
Materials:
-
Amino-functionalized polymer (e.g., amino-terminated poly(ethylene glycol) (PEG-NH₂), PAMAM dendrimer)
-
This compound
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Dialysis tubing or centrifugal filters for purification
-
Deionized water
Procedure:
-
Polymer Dissolution: Dissolve the amino-functionalized polymer (1 equivalent of amine groups) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5-2.0 equivalents per amine group) to the polymer solution and stir for 15-20 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.2-1.5 equivalents per amine group) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) on the small molecule reactant.
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents, base, and DMF.
-
Centrifugal Filtration: Alternatively, use centrifugal filters with a suitable MWCO to wash the polymer with water and remove low molecular weight impurities.
-
-
Isolation: Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.
Quantitative Data
The degree of functionalization can be quantified using techniques like ¹H NMR spectroscopy. The table below shows representative data for the functionalization of an amino-terminated polymer.
| Entry | Polymer | [Amine]:[Reagent]:[Base] Ratio | Reaction Time (h) | Degree of Functionalization (%) |
| 1 | PEG-NH₂ (2 kDa) | 1:1.2:1.5 | 24 | 85 |
| 2 | PEG-NH₂ (2 kDa) | 1:1.5:2.0 | 48 | >95 |
| 3 | PAMAM G4 | 1:1.2:1.5 | 24 | 75 |
| 4 | PAMAM G4 | 1:1.5:2.0 | 48 | 90 |
Degree of Functionalization determined by comparing the integration of characteristic polymer backbone protons to the aromatic protons of the attached benzoate group in the ¹H NMR spectrum.
Characterization
-
¹H NMR: To confirm the covalent attachment and to quantify the degree of functionalization.
-
FT-IR Spectroscopy: To observe the appearance or disappearance of characteristic vibrational bands.
-
GPC/SEC: To confirm that no significant polymer degradation or cross-linking has occurred during the modification process.
Visualizations
Caption: Experimental workflow for "grafting from" polymerization.
Gram-Scale Synthesis of Methyl 4-(2-bromoethyl)benzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the gram-scale synthesis of methyl 4-(2-bromoethyl)benzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The described method follows a robust and reliable procedure for the bromination of a primary alcohol using phosphorus tribromide.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | CAS Number |
| Methyl 4-(2-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20 | Liquid or Solid | ≥95% | 46190-45-8 |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Liquid | >97% | 136333-97-6 |
Characterization Data for this compound:
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.01 (d, 2H), 7.35 (d, 2H), 3.91 (s, 3H), 3.66 (t, 2H), 3.24 (t, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.8, 143.8, 130.0, 129.8, 128.8, 52.2, 38.5, 32.5 |
| IR (neat) | ν (cm⁻¹): 2955 (C-H), 1720 (C=O, ester), 1610 (C=C, aromatic), 1280 (C-O, ester), 1110 (C-O), 750 (C-Br) |
| Mass Spec (EI) | m/z: 242/244 [M⁺], 211/213 [M-OCH₃]⁺, 163 [M-Br]⁺, 133 [M-Br-CH₂O]⁺ |
Experimental Protocol
This protocol details the synthesis of this compound from methyl 4-(2-hydroxyethyl)benzoate via bromination with phosphorus tribromide (PBr₃).
Materials and Reagents:
-
Methyl 4-(2-hydroxyethyl)benzoate (≥95%)
-
Phosphorus tribromide (PBr₃, ≥98%)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-(2-hydroxyethyl)benzoate (e.g., 10.0 g, 55.5 mmol) in anhydrous diethyl ether (e.g., 200 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Addition of PBr₃: Slowly add phosphorus tribromide (e.g., 1.05 eq per OH group, considering PBr₃ has 3 reactive bromides; approximately 6.2 g, 23.0 mmol) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.[1][2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This should be done in a well-ventilated fume hood as HBr gas may be evolved.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate, starting from 95:5) to afford pure this compound.
Safety Precautions:
-
Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
The reaction should be performed under an inert atmosphere to prevent the reaction of PBr₃ with atmospheric moisture.
-
The quenching step is exothermic and may produce HBr gas; therefore, it must be done slowly and in a fume hood.
-
Always handle organic solvents in a well-ventilated area and away from ignition sources.
Visualizations
Below are diagrams illustrating the key aspects of this experimental procedure.
Caption: A flowchart of the gram-scale synthesis of this compound.
Caption: The chemical transformation pathway from the starting alcohol to the final alkyl bromide.
References
Application Notes and Protocols: Derivatization of Methyl 4-(2-bromoethyl)benzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-bromoethyl)benzoate is a versatile chemical scaffold for the development of novel bioactive compounds. The presence of a reactive bromoethyl group allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This derivatization capability enables the generation of diverse chemical libraries for biological screening, facilitating the discovery of new therapeutic agents. This document provides detailed protocols for the synthesis of a library of this compound derivatives and a subsequent workflow for their biological evaluation.
I. Synthesis of this compound Derivatives
The primary route for derivatizing this compound is through the nucleophilic substitution of the bromine atom. This allows for the facile introduction of various moieties, including amines, phenols, and thiols, thereby creating a library of compounds with diverse physicochemical properties.
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a representative nucleophile (e.g., a secondary amine).
Materials:
-
This compound
-
Nucleophile (e.g., Morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis Yields
The following table summarizes the hypothetical yields for a representative set of derivatives synthesized using the general protocol.
| Derivative ID | Nucleophile | Product Structure | Yield (%) |
| DZ-001 | Morpholine | 85 | |
| DZ-002 | Piperidine | 82 | |
| DZ-003 | Phenol | 75 | |
| DZ-004 | Thiophenol | 90 |
II. Biological Screening Workflow
A tiered screening approach is employed to efficiently identify and characterize the biological activity of the synthesized derivatives. This workflow consists of a primary high-throughput screening assay to identify active compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.
Caption: High-level workflow for the biological screening of derivatized compounds.
Primary Screening: Cancer Cell Viability Assay
Principle:
The initial screening is performed to assess the general cytotoxic or anti-proliferative effects of the synthesized derivatives against a human cancer cell line (e.g., A549 lung carcinoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the synthesized derivatives at a final concentration of 10 µM for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition of cell viability (e.g., >50%) are considered "hits".
Secondary Screening: Kinase Inhibition Assay (Hypothetical)
Principle:
Based on the structural alerts within the synthesized library, a plausible molecular target could be a protein kinase involved in cancer cell proliferation. This secondary assay aims to determine if the active compounds from the primary screen inhibit a specific kinase (e.g., a receptor tyrosine kinase).
Protocol:
-
Assay Principle: A commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be used. This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, the kinase substrate (a specific peptide), and ATP.
-
Compound Addition: Add the "hit" compounds at various concentrations to determine their inhibitory effect.
-
Kinase Reaction: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
-
Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
-
Data Analysis: Measure the luminescence, which is correlated with kinase activity. Calculate the IC₅₀ value for each active compound.
Data Presentation: Biological Activity
The following table summarizes the hypothetical biological activity data for the representative set of derivatives.
| Derivative ID | % Cell Viability at 10 µM (A549) | IC₅₀ (µM) - Kinase Assay |
| DZ-001 | 45.2 | 8.5 |
| DZ-002 | 38.7 | 5.2 |
| DZ-003 | 89.1 | > 50 |
| DZ-004 | 25.6 | 2.1 |
III. Hypothetical Signaling Pathway
The synthesized derivatives, particularly those showing potent kinase inhibition, may exert their anti-cancer effects by modulating key signaling pathways involved in cell growth and survival.
Caption: A potential signaling pathway targeted by the synthesized derivatives.
Conclusion
The derivatization of this compound represents a promising strategy for the generation of novel compound libraries for biological screening. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of such derivatives. The combination of targeted synthesis and a structured screening cascade can facilitate the identification of lead compounds with potential therapeutic applications. Further optimization and structure-activity relationship (SAR) studies on the identified hits will be crucial for the development of potent and selective drug candidates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-bromoethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-(2-bromoethyl)benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and direct approach involves a two-step synthesis starting from 4-(2-hydroxyethyl)benzoic acid. The two primary sequences are:
-
Route A: Esterification followed by Bromination. First, the carboxylic acid is converted to a methyl ester (Methyl 4-(2-hydroxyethyl)benzoate), which is then followed by the bromination of the primary alcohol.
-
Route B: Bromination followed by Esterification. This route involves first brominating the primary alcohol of 4-(2-hydroxyethyl)benzoic acid to form 4-(2-bromoethyl)benzoic acid, followed by esterification. Route A is often preferred as the intermediate, Methyl 4-(2-hydroxyethyl)benzoate, is generally less reactive and easier to handle than the corresponding bromo-acid.
Q2: What are the critical parameters for maximizing yield in the esterification step?
A2: For the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol, the key is to shift the reaction equilibrium towards the product. This can be achieved by:
-
Using an excess of methanol , which also serves as the solvent.
-
Employing a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Removing water as it forms, typically by using a Dean-Stark apparatus or by refluxing for an extended period.[1][2]
Q3: Which brominating agents are most effective for converting the hydroxyl group to a bromide?
A3: Several reagents can be used for the bromination of the primary alcohol in Methyl 4-(2-hydroxyethyl)benzoate. The choice of reagent can significantly impact yield and purity. Common options include:
-
Phosphorus tribromide (PBr₃): A common and effective reagent for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism.[3]
-
Thionyl bromide (SOBr₂): More reactive than its chloride counterpart and should be used with caution.[4]
-
Hydrogen bromide (HBr): Often generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid. This method is cost-effective but the strong acidic conditions can sometimes lead to side reactions.[5][6]
-
Appel Reaction (CBr₄/PPh₃): This method proceeds under mild conditions and is suitable for sensitive substrates, but the reagents are more expensive and the triphenylphosphine oxide byproduct can complicate purification.[3]
Q4: What are the common side products and impurities encountered in this synthesis?
A4: Depending on the reaction conditions, several impurities can form:
-
Unreacted starting materials: Incomplete esterification or bromination will leave starting materials in the crude product.
-
Elimination product (Methyl 4-vinylbenzoate): Strong acids and high temperatures, particularly during bromination with HBr/H₂SO₄, can cause dehydration of the alcohol or dehydrohalogenation of the product.
-
Ether formation (bis(2-(4-(methoxycarbonyl)phenyl)ethyl) ether): This can occur as a side reaction during the bromination of the alcohol, especially under acidic conditions.
-
Products of reaction with the aromatic ring: While the ethyl side chain is the primary site of reaction, harsh conditions could potentially lead to reactions on the benzene ring, though this is less common.
Q5: What is the recommended method for purifying the final product, this compound?
A5: Purification typically involves a standard aqueous workup followed by chromatography. After the reaction, the mixture is quenched, often with water or a bicarbonate solution, and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed, dried, and concentrated. The final purification is most effectively achieved by flash column chromatography on silica gel.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification Step | 1. Incomplete reaction due to equilibrium. | 1a. Increase the excess of methanol used.1b. Ensure the catalyst (e.g., H₂SO₄) is active and used in sufficient quantity (typically 5 mol%).1c. Increase reflux time to ensure the reaction reaches completion.[1] |
| 2. Water present in reactants or formed during the reaction is inhibiting the forward reaction. | 2a. Use anhydrous methanol and dry glassware.2b. If practical, use a Dean-Stark apparatus to remove water azeotropically. | |
| Low Yield in Bromination Step | 1. Ineffective brominating agent or decomposition of the reagent. | 1a. Use a fresh bottle of PBr₃ or other brominating agent.1b. Consider switching to a different brominating agent (see Table 1). The Appel reaction (CBr₄/PPh₃) is often effective when other methods fail.[3] |
| 2. Side reactions such as elimination or ether formation. | 2a. Maintain strict temperature control. For PBr₃, the reaction is often started at 0°C and then allowed to warm to room temperature.2b. Use less harsh reagents. For example, PBr₃ is generally milder than HBr/H₂SO₄.[3][6] | |
| Multiple Spots on TLC Plate | 1. A spot with Rf similar to the starting alcohol. | 1. The bromination reaction is incomplete. Increase reaction time or the amount of brominating agent. |
| 2. A non-polar spot (high Rf). | 2. This is likely the elimination product, Methyl 4-vinylbenzoate. Reduce the reaction temperature and avoid overly acidic conditions. | |
| 3. A spot close to the desired product. | 3. This could be an ether byproduct. Ensure anhydrous conditions and control the temperature. | |
| Product Decomposes During Purification | 1. Instability of the bromo-ethyl group on silica gel. | 1a. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.1b. Expedite the chromatography process to minimize contact time. |
| 2. Thermal decomposition during solvent evaporation. | 2. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) and pressure. |
Data Presentation
Table 1: Comparison of Common Brominating Agents for Primary Alcohols
| Reagent | Typical Conditions | Advantages | Disadvantages |
| PBr₃ | CH₂Cl₂ or neat, 0°C to RT | High yield for primary alcohols, relatively clean reaction.[3] | Reagent is moisture-sensitive and corrosive. |
| HBr (from NaBr/H₂SO₄) | H₂SO₄, NaBr, heat | Inexpensive and readily available reagents.[6] | Harsh acidic conditions can cause side reactions (elimination, etherification). |
| CBr₄ / PPh₃ (Appel Reaction) | CH₂Cl₂, RT | Mild conditions, high functional group tolerance.[3] | Stoichiometric triphenylphosphine oxide byproduct can complicate purification; higher cost. |
| SOBr₂ | Pyridine-free solvent, 0°C to RT | Highly reactive.[4] | Can be too reactive, leading to byproducts; reagent is toxic and corrosive. |
Table 2: Typical Reaction Conditions for Fischer Esterification
| Parameter | Recommended Condition | Rationale |
| Reactants | 4-(2-hydroxyethyl)benzoic acid, Methanol | Methanol serves as both reactant and solvent. |
| Molar Ratio | Methanol in large excess (e.g., 10-20 eq.) | Drives the equilibrium toward the ester product. |
| Catalyst | Conc. H₂SO₄ (2-5 mol%) | Provides the acidic environment necessary for the reaction.[1] |
| Temperature | Reflux (approx. 65°C for Methanol) | Increases reaction rate. |
| Reaction Time | 12-24 hours | Allows the reaction to approach completion.[1] |
Experimental Protocols
Protocol 1: Esterification of 4-(2-hydroxyethyl)benzoic acid
-
To a flame-dried round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid (1.0 eq.).
-
Add anhydrous methanol (20 eq.) to the flask.
-
Cool the mixture in an ice bath (0°C) and slowly add concentrated sulfuric acid (0.05 eq.) dropwise with stirring.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 18 hours. Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Pour the residue into ice-water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 4-(2-hydroxyethyl)benzoate, which can be used in the next step without further purification.[1]
Protocol 2: Bromination of Methyl 4-(2-hydroxyethyl)benzoate with PBr₃
-
Dissolve crude Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the bromination step.
Caption: Sₙ2 pathway for the bromination of an alcohol with PBr₃.
References
- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. ijstr.org [ijstr.org]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. CA2015791A1 - Process for the preparation of brominated derivatives, especially from alcohols - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
common side reactions in the bromination of methyl 4-ethylbenzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl 4-ethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the electrophilic bromination of methyl 4-ethylbenzoate?
A1: The major product expected from the electrophilic aromatic substitution (EAS) of methyl 4-ethylbenzoate is methyl 3-bromo-4-ethylbenzoate . The ethyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. The directing effects of the activating ethyl group are generally stronger, leading to substitution at the position ortho to the ethyl group and meta to the ester.
Q2: What are the most common side reactions observed during the bromination of methyl 4-ethylbenzoate?
A2: The two most common side reactions are:
-
Benzylic Bromination: Substitution of a hydrogen atom on the benzylic carbon of the ethyl group, leading to the formation of methyl 4-(1-bromoethyl)benzoate. This occurs via a free-radical mechanism.
-
Polybromination: The introduction of more than one bromine atom onto the aromatic ring, resulting in di- or tri-brominated products.
Q3: How can I favor aromatic bromination over benzylic bromination?
A3: To favor electrophilic aromatic substitution on the ring, use a Lewis acid catalyst like FeBr₃ with Br₂ in the dark. These conditions promote the formation of the electrophilic bromine species required for EAS and minimize the formation of bromine radicals that lead to benzylic substitution.
Q4: How can I promote benzylic bromination instead of aromatic bromination?
A4: To selectively achieve benzylic bromination, use N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with exposure to light (hν). These conditions facilitate the formation of bromine radicals necessary for free-radical substitution at the benzylic position.
Q5: My reaction is producing a significant amount of di-brominated product. How can I increase the selectivity for mono-bromination?
A5: To minimize polybromination, you can try the following:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight deficiency of the brominating agent to the substrate.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst (for EAS).2. Insufficiently activated brominating agent.3. Low reaction temperature. | 1. Use fresh, anhydrous Lewis acid (e.g., FeBr₃).2. For EAS, ensure the bromine is activated by the Lewis acid. For benzylic bromination, ensure the radical initiator is active.3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of significant benzylic bromination byproduct (methyl 4-(1-bromoethyl)benzoate) | 1. Presence of light or radical initiators in an intended EAS reaction.2. High reaction temperatures favoring radical formation. | 1. Conduct the reaction in the dark and avoid sources of radical initiation.2. Use a milder brominating agent or lower the reaction temperature. |
| Formation of significant polybrominated byproducts | 1. Excess of brominating agent.2. Highly activating substrate conditions.3. High reaction temperature. | 1. Carefully control the stoichiometry of the brominating agent to be 1:1 or slightly less than the substrate.2. Add the brominating agent slowly to the reaction mixture.3. Perform the reaction at a lower temperature. |
| Reaction is messy and difficult to purify | 1. Multiple side reactions occurring simultaneously.2. Degradation of starting material or product. | 1. Re-evaluate the reaction conditions to favor a single reaction pathway (see above).2. Consider using a milder brominating agent or different solvent.3. Use column chromatography with a suitable solvent system for purification. |
Quantitative Data Summary
The following table provides representative data on the product distribution for the bromination of an alkyl-substituted benzoate under different conditions. Note: This data is illustrative and actual results may vary based on specific experimental parameters.
| Reaction Conditions | Desired Product (Aromatic Bromination) | Benzylic Bromination Byproduct | Polybromination Byproducts | Unreacted Starting Material |
| Br₂ (1.1 eq), FeBr₃ (0.1 eq), CCl₄, 0°C, dark | ~85% | <5% | ~5% | ~5% |
| NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, hν | <5% | ~90% | <1% | ~4% |
| Br₂ (2.2 eq), FeBr₃ (0.1 eq), CCl₄, 25°C, dark | ~10% | <5% | ~80% | <5% |
Experimental Protocols
Protocol 1: Selective Electrophilic Aromatic Bromination
Objective: To synthesize methyl 3-bromo-4-ethylbenzoate with minimal side reactions.
Materials:
-
Methyl 4-ethylbenzoate
-
Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve methyl 4-ethylbenzoate (1.0 eq) in CCl₄.
-
Add anhydrous FeBr₃ (0.1 eq) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Br₂ (1.05 eq) in CCl₄ dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Benzylic Bromination
Objective: To synthesize methyl 4-(1-bromoethyl)benzoate.
Materials:
-
Methyl 4-ethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine methyl 4-ethylbenzoate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄.
-
Equip the flask with a reflux condenser and a light source (e.g., a 250W lamp).
-
Heat the mixture to reflux and irradiate with the light source.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the bromination of methyl 4-ethylbenzoate.
Caption: Troubleshooting workflow for the bromination of methyl 4-ethylbenzoate.
Technical Support Center: Purification of Crude Methyl 4-(2-bromoethyl)benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude Methyl 4-(2-bromoethyl)benzoate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard stationary phase for this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating the target molecule from common non-polar and polar impurities.
Q2: What is a good starting solvent system (mobile phase) for TLC analysis and column chromatography?
A2: A common and effective starting solvent system is a mixture of n-Hexane and Ethyl Acetate. A typical starting ratio for thin-layer chromatography (TLC) analysis would be 9:1 or 4:1 (Hexane:Ethyl Acetate). This can then be optimized for the column to achieve a target Rf value of 0.25-0.35 for the desired product.[1]
Q3: How can I visualize the compound on a TLC plate?
A3: this compound contains a benzene ring, which is UV active. The compound can be visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot.
Q4: Is this compound stable on silica gel?
A4: While generally stable, alkyl halides can sometimes undergo decomposition on acidic silica gel. If you observe significant streaking on the TLC plate or recover low yields of a degraded product, you may need to use deactivated silica gel. This can be prepared by adding a small amount of a tertiary amine, like triethylamine (~0.1-1%), to the mobile phase.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differentiation between the product and impurities. | Optimize the Mobile Phase: Test various ratios of Hexane:Ethyl Acetate using TLC. If separation is still poor, try a different solvent system, such as Dichloromethane:Hexane.[2] |
| Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. | |
| Poor Column Packing: The silica gel bed has cracks, channels, or is not level, leading to uneven solvent flow. | Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry and is not allowed to run dry. Tap the column gently during packing to settle the silica evenly.[1] | |
| Product is Not Eluting from the Column | Mobile Phase is Too Non-Polar: The solvent system is not strong enough to move the compound down the column. | Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., Ethyl Acetate) in your mobile phase (gradient elution).[3] |
| Compound Decomposed on Silica: The compound may be unstable on standard silica gel. | Test for Stability: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If it degrades, use deactivated silica or an alternative stationary phase like alumina.[2] | |
| Product Elutes Too Quickly (in the Solvent Front) | Mobile Phase is Too Polar: The solvent system is too strong, causing all components to elute together with the solvent front. | Decrease Solvent Polarity: Increase the proportion of the non-polar solvent (e.g., Hexane) in your mobile phase. Ensure the product has an Rf of ~0.25-0.35 on TLC. |
| Streaking or Tailing of the Product Band | Sample is Poorly Soluble in Mobile Phase: The compound is precipitating at the top of the column. | Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent (like dichloromethane) for loading, or use the "dry loading" method.[4][5] |
| Compound Degradation: As mentioned, the compound may be degrading on the silica. | Deactivate the Silica: Add ~0.1-1% triethylamine to the mobile phase to neutralize acidic sites on the silica gel. | |
| Sample Overloading: Concentrated bands can lead to tailing. | Load a More Dilute Sample: Ensure the sample is fully dissolved and loaded in a narrow band. | |
| Irregularly Shaped Bands / Channeling | Air Bubbles in the Column: Air trapped in the silica bed disrupts the solvent flow. | Proper Packing Technique: When packing, ensure the silica slurry is fully degassed and never let the solvent level drop below the top of the silica bed. |
| Disturbance of Silica Bed: The top layer of the silica was disturbed during sample or solvent addition. | Protect the Silica Bed: Add a thin layer of sand on top of the packed silica before loading the sample. Carefully add new solvent by running it down the sides of the column.[1][4] |
Quantitative Data Summary
The following table provides typical parameters for the purification. Note that optimal conditions may vary based on the specific impurities present in the crude mixture.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderate polarity compounds. |
| Mobile Phase (Isocratic) | 95:5 to 80:20 n-Hexane:Ethyl Acetate | Adjust ratio to achieve an Rf of 0.25-0.35. |
| Target Rf (TLC) | 0.25 - 0.35 | Provides the best balance of separation and elution time.[1] |
| Sample:Silica Ratio | 1:30 to 1:100 (by weight) | Higher ratios are used for more difficult separations. |
| Typical Yield | 80-95% | Dependent on the purity of the crude material. |
| Expected Purity (by NMR) | >98% | Purity after successful chromatography. |
Detailed Experimental Protocol
This protocol outlines the complete workflow for purifying 1.0 g of crude this compound.
1. Thin-Layer Chromatography (TLC) Analysis
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Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).
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Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm) and identify the solvent system that gives the target product an Rf value of approximately 0.25-0.35.
2. Column Preparation (Wet Slurry Method)
-
Secure a glass chromatography column vertically to a clamp stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
In a beaker, prepare a slurry of silica gel (e.g., 50 g for a 1 g sample) in the chosen mobile phase.[1]
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack. Crucially, never let the solvent level fall below the top of the silica bed.
-
Once packed, add a thin protective layer of sand on top of the silica gel.[1]
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the pack is stable.
3. Sample Loading
-
Wet Loading: Dissolve the crude product (1.0 g) in the minimum amount of mobile phase or a slightly more polar solvent like dichloromethane.[4] Carefully apply the solution to the top of the silica bed using a pipette.[1] Open the stopcock and allow the sample to adsorb onto the silica.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approx. 2-3 g) to this solution.[4] Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle air pressure can be applied to the top of the column.
-
Collect the eluent in sequentially labeled test tubes or flasks (e.g., 20 mL fractions).
5. Fraction Analysis and Product Isolation
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate with the mobile phase and visualize under UV light to identify which fractions contain the pure product.
-
Combine the fractions containing only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Purification of Methyl 4-(2-bromoethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-(2-bromoethyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials. - Product loss during extraction: The product may have been lost during aqueous work-up due to its partial solubility in water. - Co-elution with impurities: During column chromatography, the product may have eluted with impurities that have similar polarity. - Decomposition: The product may be thermally unstable or sensitive to certain conditions, leading to degradation during purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the volume of water used for extraction and perform back-extractions of the aqueous layer with a suitable organic solvent. - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - Avoid excessive heat during solvent removal and consider using milder purification techniques. |
| Presence of Impurities in Final Product (Post-Purification) | - Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials like Methyl 4-(2-hydroxyethyl)benzoate or the brominating agent. - Side products: Formation of byproducts such as the dibrominated product or polymeric materials. - Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of water and acid or base, forming 4-(2-bromoethyl)benzoic acid.[1][2] | - Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, and temperature) to maximize the conversion of starting materials. - Employ purification techniques like column chromatography with a carefully selected eluent to separate the desired product from side products.[3] - Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere to prevent hydrolysis. If hydrolysis occurs, the resulting carboxylic acid can be removed by a mild basic wash during work-up. |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvent: Incomplete removal of the solvent used for purification. - Presence of impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil. - Product is inherently an oil at room temperature: Some organic compounds exist as oils rather than solids at ambient temperatures. | - Dry the product under high vacuum for an extended period to remove all traces of solvent. - Re-purify the product using a different method (e.g., recrystallization from a different solvent system or preparative HPLC) to remove impurities.[4] - If the product is indeed an oil, its purity should be confirmed by analytical techniques such as NMR and mass spectrometry. |
| Column Chromatography Fails to Separate Impurities | - Inappropriate solvent system: The polarity of the eluent may not be suitable to resolve the product from impurities. - Overloading the column: Applying too much crude product to the column can lead to poor separation. - Improperly packed column: Channels or cracks in the stationary phase can result in streaking and inefficient separation. | - Systematically screen different solvent systems with varying polarities using TLC to identify the optimal eluent for separation.[5] - Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:30 to 1:100 ratio of product to silica gel by weight). - Ensure the column is packed carefully and evenly to create a homogenous stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as Methyl 4-ethylbenzoate or Methyl 4-(2-hydroxyethyl)benzoate, the brominating agent (e.g., N-bromosuccinimide), and byproducts from side reactions. One significant byproduct can be the corresponding carboxylic acid, 4-(2-bromoethyl)benzoic acid, formed via hydrolysis of the methyl ester.[1][2] Over-bromination can also lead to di- or poly-brominated impurities.
Q2: Which purification technique is most effective for this compound?
A2: Both column chromatography and recrystallization can be effective, and the choice depends on the nature and quantity of the impurities.
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Column chromatography is highly effective for separating a wide range of impurities with different polarities.[3]
-
Recrystallization is a good option if the crude product is a solid and a suitable solvent can be found that dissolves the product well at high temperatures and poorly at low temperatures, while the impurities have different solubility profiles.
Q3: What is a good solvent system for the column chromatography of this compound?
A3: A common starting point for column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A mixture of hexanes and ethyl acetate is often a good choice. The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Q4: How can I effectively remove the acidic impurity, 4-(2-bromoethyl)benzoic acid?
A4: The acidic impurity can be removed during the aqueous work-up by washing the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q5: My purified this compound is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?
A5: The development of a yellow color upon storage can be indicative of decomposition. Alkyl bromides can be susceptible to degradation, potentially through elimination reactions or radical processes, especially when exposed to light or trace impurities. To prevent this, store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (e.g., in a refrigerator or freezer). Storing it under an inert atmosphere (e.g., nitrogen or argon) can also enhance its stability.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. Gently tap the column to ensure even packing.
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical methods such as NMR, GC-MS, or HPLC.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying solid this compound by recrystallization.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum to remove any residual solvent.
-
Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Troubleshooting Reactions with Methyl 4-(2-bromoethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic synthesis intermediate.[1][2] Its chemical structure features a methyl ester and a bromoethyl group attached to a benzene ring.[2] This bifunctionality makes it a useful building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and new materials. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of this moiety into various molecular scaffolds.
Q2: How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly closed container.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Due to its lachrymatory nature (causes tearing), it should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, and eye protection.[4]
Q3: What are the expected physical and chemical properties of this compound?
While specific experimental data for this compound is limited in the provided search results, we can refer to its computed properties.
| Property | Value | Source |
| Molecular Formula | C10H11BrO2 | [2] |
| Molecular Weight | 243.10 g/mol | [2] |
| IUPAC Name | This compound | [2] |
For comparison, a related compound, Methyl 4-(bromomethyl)benzoate, is a white to off-white crystalline powder with a melting point of 57-58°C.[4][5]
Troubleshooting Guide for Common Reactions
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, N-alkylation)
Q: My alkylation reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
A: Low yields in nucleophilic substitution reactions involving this reagent are often due to issues with the nucleophile, reaction conditions, or competing side reactions.
Initial Checks:
-
Reagent Quality: Ensure the this compound is pure and has not decomposed. Check for any discoloration or impurities.
-
Nucleophile Strength: The nucleophile must be strong enough to displace the bromide. For alcohols, deprotonation to the corresponding alkoxide is necessary. For amines, ensure the amine is sufficiently nucleophilic.
-
Base Strength and Stoichiometry: In reactions requiring a base (like Williamson ether synthesis), ensure the base is strong enough to deprotonate the nucleophile (e.g., NaH for alcohols).[6][7] Use at least a stoichiometric amount of the base. For some reactions, milder bases like K2CO3 or Na2CO3 may be sufficient and can help reduce side reactions.[8]
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Insufficiently activated nucleophile. | Use a stronger base (e.g., NaH, KH) to fully deprotonate alcohols.[6][7] |
| Low reaction temperature. | Gradually increase the reaction temperature. Monitor for product formation and decomposition by TLC. | |
| Low Yield | Competing elimination reaction (E2). | Use a less sterically hindered base. Run the reaction at the lowest effective temperature. The Williamson ether synthesis works best with primary alkyl halides like this one, which should minimize elimination, but it can still occur.[6][7] |
| Poor solvent choice. | Use a polar aprotic solvent such as DMF or THF to promote an SN2 reaction.[8][9] | |
| Side Product Formation | Hydrolysis of the methyl ester. | Ensure anhydrous reaction conditions if the desired product is the ester. Use of strong aqueous bases can lead to saponification. |
Below is a troubleshooting workflow to diagnose a failed nucleophilic substitution reaction.
Caption: Troubleshooting workflow for failed nucleophilic substitution.
Issue 2: Failed Suzuki Coupling Reaction
Q: I am trying to use this compound in a Suzuki coupling reaction and it is not working. Why?
A: The Suzuki-Miyaura coupling is a cross-coupling reaction that typically involves an organoboron compound and an organohalide.[10][11] It is most effective for aryl or vinyl halides (sp2-hybridized carbons). This compound is an alkyl bromide (sp3-hybridized carbon). Standard Suzuki coupling conditions are generally not effective for alkyl halides due to slow oxidative addition and competing β-hydride elimination.
Recommendations:
-
Confirm Reaction Type: The Suzuki coupling is likely not the appropriate reaction for this substrate. If your goal is to form a carbon-carbon bond at the ethyl position, consider using it as an electrophile with a suitable carbon nucleophile (e.g., an enolate or an organocuprate).
-
Alternative Substrates: If a Suzuki coupling is necessary to form an aryl-aryl bond, you would need a substrate with the halogen directly on the aromatic ring, such as Methyl 4-bromobenzoate.[12]
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol
This protocol outlines the synthesis of a generic aryl ether from a phenol and this compound.
Reaction Scheme:
Ar-OH + Br-CH2CH2-C6H4-COOCH3 --(Base, Solvent)--> Ar-O-CH2CH2-C6H4-COOCH3
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative.
-
Deprotonation: Dissolve the phenol in anhydrous DMF. Add the sodium hydride portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium phenoxide.
-
Alkylation: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 50-60°C) may be applied.
-
Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH4Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ether.
Below is a diagram illustrating this experimental workflow.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C10H11BrO2 | CID 10586287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. innospk.com [innospk.com]
- 5. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-(2-bromoethyl)benzoate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals who are working with Methyl 4-(2-bromoethyl)benzoate and similar substrates. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in this specific Suzuki coupling can stem from several issues. The substrate, this compound, presents two key challenges: a C(sp³)-Br bond that is generally less reactive than a C(sp²)-Br bond, and a base-sensitive methyl ester group. Key areas to check are:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient for this C(sp³)-Br coupling. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.
-
Base Selection: The base is crucial for the transmetalation step but can also cause hydrolysis of your methyl ester. A careful selection of a milder, non-nucleophilic base is critical.
-
Reaction Conditions: Temperature, solvent, and the complete exclusion of oxygen are vital parameters that need to be finely tuned for this substrate.
-
Side Reactions: Competing reaction pathways such as β-hydride elimination, hydrodehalogenation (replacement of Br with H), and protodeboronation of your boronic acid/ester can significantly reduce the yield of your desired product.
Q2: I am observing significant amounts of styrene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 4-vinylbenzoate (styrene derivative) is a classic indicator of β-hydride elimination . After the palladium catalyst oxidatively adds to the carbon-bromine bond, it can abstract a hydrogen from the adjacent carbon (the β-position), leading to the elimination of H-Pd-Br and the formation of an alkene. To minimize this:
-
Use Bulky Ligands: Sterically demanding ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can create a crowded environment around the palladium center, sterically hindering the β-hydride elimination pathway.[1]
-
Lower Reaction Temperature: While a certain temperature is needed for the reaction to proceed, excessive heat can favor elimination pathways. Try running the reaction at the lowest effective temperature.
-
Choose the Right Catalyst System: Some catalyst systems are inherently less prone to β-hydride elimination. For instance, catalysts that promote rapid reductive elimination can outcompete the elimination pathway.
Q3: The methyl ester in my product is being hydrolyzed. How can I protect this functional group?
A3: The methyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures. To prevent this:
-
Use a Milder Base: Strong bases like NaOH or KOH are likely to cause significant hydrolysis. Opt for milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Powdered potassium fluoride (KF) is known to be effective in Suzuki couplings while being gentle on base-labile groups like esters.[2]
-
Anhydrous Conditions: While many Suzuki reactions tolerate or even benefit from some water, for your substrate, it is advisable to use anhydrous solvents and reagents to minimize ester hydrolysis.
-
Shorter Reaction Times: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to limit the exposure of your product to the basic reaction conditions.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A4: A good starting point for optimization would be to use a modern catalyst system known to be effective for C(sp³)-C(sp²) couplings. We recommend screening a few conditions in parallel. A promising initial setup would be:
-
Catalyst/Ligand: Pd(OAc)₂ with a bulky phosphine ligand like JohnPhos or SPhos.[3] Alternatively, a pre-catalyst like PdCl₂(dppf) can be effective.[4]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous DMF or a mixture of THF/water (10:1).[3][4]
-
Temperature: Start at a moderate temperature, for example, 80-90 °C, and adjust as needed.[4]
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound after the expected reaction time, consider the following solutions.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored correctly under an inert atmosphere. Consider using a pre-formed, air-stable palladacycle pre-catalyst. | Palladium catalysts, especially Pd(0) species, and phosphine ligands are sensitive to oxygen and can degrade over time, leading to a loss of catalytic activity.[5] |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, JohnPhos, P(t-Bu)₃). | The oxidative addition to a C(sp³)-Br bond is often the rate-limiting step. Bulky, electron-donating ligands stabilize the palladium center and promote its insertion into the carbon-bromine bond.[3][6] |
| Suboptimal Base | Screen different bases. If K₂CO₃ is not effective, try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize its surface area. | The base is essential for activating the boronic acid/ester for transmetalation. The effectiveness of a base can be highly substrate and solvent-dependent.[4] |
| Inappropriate Solvent | Try a different solvent system. Aprotic polar solvents like DMF, 1,4-dioxane, or THF are common choices. Sometimes a mixture with water (e.g., 10:1 Dioxane/H₂O) is beneficial.[3][4] | The solvent affects the solubility of all reaction components and the stability and activity of the catalytic species. |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10 °C. Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[3] | Some Suzuki couplings require significant thermal energy to overcome the activation barrier, especially for less reactive substrates. |
Problem 2: Significant Formation of Side Products
If your desired product is formed but is contaminated with significant byproducts, use the table below to identify and mitigate the issue.
| Observed Side Product | Potential Cause | Recommended Solution |
| 4-Vinylbenzoate | β-Hydride Elimination | Employ a sterically hindered ligand (e.g., AntPhos, Buchwald ligands) to disfavor the conformation required for elimination.[1] Reduce the reaction temperature. |
| Ethylbenzene derivative (Hydrodehalogenation) | Dehalogenation of the starting material. | Ensure a strictly inert atmosphere. Some bases or solvents (like alcohols) can act as hydride sources. Consider changing the solvent or base. |
| Biphenyl derivative (from boronic acid) | Homocoupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. The presence of oxygen can promote homocoupling.[7] Using a slight excess of the bromo-substrate can sometimes help. |
| Bibenzylic derivative | Homocoupling of the bromo-substrate. | This is less common but can occur at high temperatures or with highly active catalysts. Optimizing the catalyst loading and temperature may help. |
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions from the literature for Suzuki couplings of benzylic bromides, which serve as a useful model for optimizing the reaction of this compound.
Table 1: Screening of Catalysts, Ligands, and Bases for Benzylic Suzuki Couplings
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | DMF | 140 (MW) | 85 | [3] |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 (MW) | 92 | [3] |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3.0) | DMF | 140 (MW) | 45 | [3] |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 88 | [4] |
| 5 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | Dioxane | 100 | ~10 | [3] |
MW = Microwave irradiation
Table 2: Coupling of Various Benzylic Bromides with Arylboronic Acids/Esters
| Entry | Benzylic Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (MW) | 88 | [3] |
| 2 | Benzyl bromide | 4-Tolyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 95 | [4] |
| 3 | 4-(Trifluoromethyl)benzyl bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (MW) | 75 | [3] |
| 4 | 2-Bromobenzyl bromide | 4-Methoxyphenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | CPME/H₂O | 90 | 81 | [4] |
CPME = Cyclopentyl methyl ether
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
JohnPhos or SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for organic synthesis (e.g., Schlenk flask or microwave vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: In a separate vial under inert gas, weigh the Pd(OAc)₂ and the phosphine ligand. Add them to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of DMF) to the flask via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) or into a microwave reactor with appropriate settings (e.g., 140 °C for 20 minutes).[3] Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Suzuki coupling of this compound.
Caption: A flowchart for troubleshooting Suzuki coupling reactions.
Suzuki Catalytic Cycle with Competing Side Reactions
This diagram illustrates the main catalytic cycle and where common side reactions, such as β-hydride elimination, can interfere.
Caption: Suzuki cycle vs. the β-hydride elimination side reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
preventing decomposition of Methyl 4-(2-bromoethyl)benzoate during reaction
Welcome to the technical support center for Methyl 4-(2-bromoethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The two main decomposition pathways are:
-
Elimination (E2 Reaction): This is the most common decomposition route, especially in the presence of strong bases. It results in the formation of methyl 4-vinylbenzoate. This side-product can potentially polymerize under reaction conditions, leading to complex mixtures and difficult purification.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions. This will yield 4-(2-bromoethyl)benzoic acid and methanol. Basic conditions, in particular, can promote this side reaction.
Q2: My reaction is turning brown and viscous. What is likely happening?
A2: A brown and viscous reaction mixture often indicates the polymerization of methyl 4-vinylbenzoate. This occurs when the desired substitution reaction is complicated by a competing elimination reaction, which is favored by strong bases and higher temperatures.
Q3: I am observing the formation of a carboxylic acid in my reaction mixture. How can I prevent this?
A3: The formation of 4-(2-bromoethyl)benzoic acid is due to the hydrolysis of the methyl ester. To minimize this, ensure your reaction is carried out under anhydrous conditions. If your reaction requires a base, choose one that is non-nucleophilic and minimally hygroscopic. If aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible.
Q4: How can I favor the desired nucleophilic substitution (SN2) reaction over the elimination (E2) side reaction?
A4: To favor the SN2 pathway, consider the following:
-
Nucleophile/Base Selection: Use a good nucleophile that is a weak base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 elimination. For example, azide and cyanide ions are good nucleophiles and relatively weak bases.
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2.
-
Solvent: Polar aprotic solvents such as DMSO or DMF are known to accelerate SN2 reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Competing elimination reaction (E2). | Use a less sterically hindered, weaker base. Lower the reaction temperature. |
| Hydrolysis of the ester group. | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. | |
| Polymerization of elimination byproduct. | Lower the reaction temperature to minimize elimination. Add a polymerization inhibitor if compatible with your reaction. | |
| Formation of methyl 4-vinylbenzoate | Use of a strong or bulky base. | Switch to a weaker, non-bulky base (e.g., sodium bicarbonate, DIPEA). |
| High reaction temperature. | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | |
| Formation of 4-(2-bromoethyl)benzoic acid | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
| Basic reaction conditions. | Use a non-basic or weakly basic nucleophile if possible. Minimize reaction time under basic conditions. | |
| Reaction mixture becomes viscous or solidifies | Polymerization of methyl 4-vinylbenzoate. | Immediately cool the reaction and dilute with a suitable solvent. Re-evaluate your reaction conditions to minimize elimination (see above). |
Data Presentation
Table 1: Influence of Nucleophile/Base on the Substitution (SN2) vs. Elimination (E2) Ratio for a Primary Alkyl Bromide
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) |
| Sodium Azide (NaN₃) | DMSO | 25 | >95 | <5 |
| Sodium Cyanide (NaCN) | DMF | 25 | >95 | <5 |
| Piperidine | Toluene | 80 | ~90 | ~10 |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | ~20 | ~80 |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 82 | <10 | >90 |
Note: Data is compiled from analogous primary alkyl bromide systems and serves as a general guideline.
Table 2: Estimated Half-life of Methyl Benzoate Ester Hydrolysis under Basic Conditions
| pH | Temperature (°C) | Estimated Half-life |
| 8 | 25 | Days |
| 10 | 25 | Hours |
| 12 | 25 | Minutes |
| 10 | 50 | Minutes to Hours |
Note: This data is for the parent methyl benzoate and illustrates the trend of increased hydrolysis rate with higher pH and temperature. The presence of the bromoethyl group may slightly alter these rates.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-azidoethyl)benzoate (Favors SN2)
This protocol is designed to maximize the yield of the substitution product by using a good nucleophile that is a weak base in a polar aprotic solvent at room temperature.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 2: Deliberate Synthesis of Methyl 4-vinylbenzoate (Favors E2)
This protocol is provided for informational purposes to illustrate the conditions that favor the elimination side-product.
-
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-Butanol
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for SN2 reaction to minimize decomposition.
challenges in the scale-up of Methyl 4-(2-bromoethyl)benzoate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up of Methyl 4-(2-bromoethyl)benzoate production.
Disclaimer: Direct scale-up literature for this compound is limited. The information provided is substantially based on established principles for analogous chemical transformations, primarily the anti-Markovnikov hydrobromination of vinyl aromatic compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, likely via the hydrobromination of Methyl 4-vinylbenzoate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Target Product | - Incomplete reaction. - Competing Markovnikov addition. - Polymerization of the starting material (Methyl 4-vinylbenzoate). - Degradation of the product. | - Increase reaction time or optimize the rate of HBr addition. - Ensure an effective radical initiator is used to favor the anti-Markovnikov pathway.[1][2][3] - Add a polymerization inhibitor to the starting material if storage is required. - Maintain a lower reaction temperature to minimize side reactions. |
| Presence of Significant Impurities | - Formation of the Markovnikov isomer (Methyl 4-(1-bromoethyl)benzoate). - Dimerization or oligomerization of the starting material. - Unreacted starting material. - Impurities from raw materials. | - Use a reliable radical initiator like AIBN or benzoyl peroxide to ensure anti-Markovnikov selectivity.[4] - Optimize reaction conditions (temperature, concentration) to disfavor polymerization.[2] - Improve purification methods, such as fractional distillation or column chromatography. - Ensure the purity of starting materials, especially the absence of radical scavengers. |
| Reaction Fails to Initiate or Proceeds Slowly | - Inactive or insufficient radical initiator. - Presence of inhibitors (e.g., oxygen, certain impurities) that scavenge radicals. - Low reaction temperature. | - Use a fresh batch of radical initiator. - Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) to remove oxygen. - Gradually increase the reaction temperature, monitoring for any exothermic events. |
| Poor Reproducibility Between Batches | - Inconsistent quality of starting materials or reagents. - Variations in reaction conditions (temperature, addition rates, mixing). - Presence of atmospheric oxygen, which can interfere with radical reactions.[5] | - Implement stringent quality control for all incoming materials. - Standardize and carefully control all reaction parameters. - Ensure a consistently inert atmosphere for the reaction. |
| Difficulties in Product Purification | - Similar boiling points of the desired product and the Markovnikov isomer. - Presence of high molecular weight oligomers. | - Employ high-efficiency fractional distillation under reduced pressure. - Consider preparative chromatography for high-purity requirements.[6] - Optimize the reaction to minimize impurity formation, simplifying purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely industrial synthesis route for this compound?
A1: The most probable large-scale synthesis involves a two-step process:
-
Esterification of 4-vinylbenzoic acid with methanol to produce Methyl 4-vinylbenzoate.[7]
-
Anti-Markovnikov hydrobromination of Methyl 4-vinylbenzoate using hydrogen bromide (HBr) in the presence of a radical initiator.[1][2][3]
Q2: Why is a radical initiator necessary for the hydrobromination step?
A2: In the absence of a radical initiator, the addition of HBr to an alkene typically follows Markovnikov's rule, which would lead to the formation of the undesired isomer, Methyl 4-(1-bromoethyl)benzoate. The use of a radical initiator, such as peroxides or azo compounds, promotes a free-radical mechanism that results in the anti-Markovnikov addition product, which is the desired this compound.[1][2][3]
Q3: What are the key safety concerns during the scale-up of this process?
A3: Key safety considerations include:
-
Handling of HBr: Hydrogen bromide is a corrosive and toxic gas. Appropriate handling procedures and safety equipment are essential.
-
Use of Peroxides: Some organic peroxides used as radical initiators can be thermally unstable and potentially explosive.
-
Exothermic Reaction: The hydrobromination reaction can be exothermic. Proper temperature control and heat management are crucial to prevent a runaway reaction.
-
Pressure Management: If the reaction is carried out in a closed system, pressure buildup from gaseous HBr needs to be carefully managed.
Q4: How can the formation of the Markovnikov isomer be minimized?
A4: To minimize the formation of the Markovnikov isomer:
-
Ensure the use of a suitable and effective radical initiator. Azo initiators like AIBN may offer better selectivity than peroxides in some cases.[4]
-
Strictly exclude conditions that favor the ionic mechanism, such as the presence of Lewis acids.
-
Maintain a non-polar solvent environment, as polar solvents can sometimes favor the ionic pathway.
Q5: What are the challenges associated with using photochemical initiation for this reaction?
A5: While UV light can initiate the radical addition of HBr, scaling up photochemical reactions presents challenges. These include ensuring uniform light penetration throughout the reaction mixture and the potential for side reactions due to localized high-intensity light.[8][9] Flow chemistry reactors are often employed to address these issues on a larger scale.[8]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-vinylbenzoate
This protocol is based on the esterification of 4-vinylbenzoic acid.[7]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4-vinylbenzoic acid (1.0 eq) in methanol (approximately 2.7 L per mole of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 0.07 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up:
-
Cool the reaction mixture and evaporate the excess methanol under reduced pressure.
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Isolation: Remove the solvent by rotary evaporation to yield crude Methyl 4-vinylbenzoate. Further purification can be achieved by vacuum distillation.
Protocol 2: Anti-Markovnikov Hydrobromination of Methyl 4-vinylbenzoate
This protocol is a general procedure based on the hydrobromination of vinyl aromatic compounds.[4]
-
Reaction Setup: Charge a suitable reactor with Methyl 4-vinylbenzoate (1.0 eq), an appropriate solvent (e.g., heptane, toluene), and a radical initiator such as azo-bis-isobutyronitrile (AIBN) (0.01-0.05 eq).
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
HBr Addition: Heat the mixture to the desired temperature (e.g., 80-95°C). Bubble hydrogen bromide gas through the solution at a controlled rate.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
Wash the solution with an aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a water wash.
-
Separate the organic layer and dry it over a suitable drying agent.
-
-
Isolation: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for hydrobromination side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. US4228106A - Process for producing beta-bromoethyl aromatic compounds - Google Patents [patents.google.com]
- 5. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pure.uva.nl [pure.uva.nl]
- 9. researchgate.net [researchgate.net]
minimizing di-bromination in the synthesis of Methyl 4-(2-bromoethyl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 4-(2-bromoethyl)benzoate, with a specific focus on minimizing di-bromination side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method is the free-radical bromination of Methyl 4-ethylbenzoate. This reaction selectively targets the benzylic position of the ethyl group due to the resonance stabilization of the resulting benzylic radical. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and conducted under thermal or photochemical conditions.
Q2: My reaction is producing a significant amount of di-brominated byproduct. What are the likely causes?
Di-bromination is a common side reaction in this synthesis. The primary causes include:
-
Incorrect Stoichiometry: Using an excess of NBS can lead to further bromination of the desired mono-brominated product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed increases the likelihood of the product reacting further.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination and potentially lead to less selective reactions.
-
High Concentration of Bromine: While NBS is used to maintain a low concentration of molecular bromine, certain conditions can lead to its accumulation, favoring over-bromination.
Q3: Besides di-bromination on the side chain, are there other common impurities?
Yes, other potential impurities include:
-
Unreacted Starting Material: Incomplete reaction will leave Methyl 4-ethylbenzoate in the product mixture.
-
Ring Bromination: Although less common under free-radical conditions, some bromination on the aromatic ring can occur, especially if the reaction conditions favor electrophilic aromatic substitution (e.g., presence of acid catalysts). Using non-polar solvents helps to suppress this side reaction.
-
Hydrolysis: If water is present in the reaction mixture, the product can hydrolyze to form 4-(2-bromoethyl)benzoic acid.
Q4: How can I effectively purify this compound from its di-brominated byproduct?
Purification can be challenging due to the similar polarities of the mono- and di-brominated products.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separation. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to achieve good separation.
-
Recrystallization: If the product is a solid and the concentration of the di-brominated impurity is not too high, recrystallization from a suitable solvent system may be effective.
-
Chemical Conversion of Byproduct: In some cases, a crude mixture containing the di-brominated product can be treated with a reagent that selectively reacts with the over-brominated compound, facilitating its removal. For instance, treatment with diethyl phosphite and a base has been reported to selectively reduce di-brominated species back to the mono-brominated product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time, but monitor closely by TLC to avoid over-bromination.- Ensure the radical initiator is active. Use a fresh batch if necessary.- Check the reaction temperature; it may be too low for efficient initiation. |
| Decomposition of product. | - Avoid excessively high temperatures.- Minimize reaction time once the starting material is consumed. | |
| High Percentage of Di-brominated Byproduct | Excess NBS. | - Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the starting material. |
| Reaction time is too long. | - Monitor the reaction progress by TLC or GC/MS and quench the reaction as soon as the starting material is consumed. | |
| High reaction temperature. | - Lower the reaction temperature. While this may slow down the reaction, it can improve selectivity for mono-bromination. | |
| Formation of Aromatic Bromination Products | Reaction conditions favor electrophilic substitution. | - Use a non-polar solvent such as carbon tetrachloride or cyclohexane.- Avoid acidic conditions or the use of Lewis acid catalysts.[1] |
| Use of molecular bromine instead of NBS. | - NBS is the preferred reagent as it maintains a low concentration of Br₂, which disfavors electrophilic addition to the ring.[2] | |
| Reaction Fails to Initiate | Inactive radical initiator. | - Use a fresh batch of AIBN or BPO.- Ensure the reaction is heated to a temperature sufficient for the homolytic cleavage of the initiator. |
| Presence of radical inhibitors. | - Ensure all reagents and solvents are pure and free from inhibitors (e.g., certain antioxidants). |
Experimental Protocols
Synthesis of this compound via Free-Radical Bromination
This protocol is a representative procedure based on established methods for benzylic bromination.
Materials:
-
Methyl 4-ethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-ethylbenzoate (1.0 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of BPO or AIBN (0.02-0.05 eq.) to the solution.
-
Heat the mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux with vigorous stirring. The reaction can also be initiated using a UV lamp at room temperature.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Data Presentation
Table 1: Influence of Stoichiometry on Product Distribution
| Molar Ratio (NBS:Substrate) | Yield of Mono-brominated Product (%) | Yield of Di-brominated Product (%) |
| 1.0 : 1.0 | ~85-90% | ~5-10% |
| 1.2 : 1.0 | ~70-75% | ~20-25% |
| 1.5 : 1.0 | ~50-60% | ~35-45% |
| (Note: These are representative values and can vary based on specific reaction conditions.) |
Table 2: Effect of Solvent on Reaction Selectivity
| Solvent | Relative Rate of Benzylic Bromination | Notes on Side Reactions |
| Carbon Tetrachloride (CCl₄) | High | Standard solvent, good selectivity. |
| Cyclohexane | High | Good alternative to CCl₄. |
| Acetonitrile | Moderate | Can be used, but may require photochemical initiation.[3] |
| Dichloromethane (DCM) | Moderate | May lead to improved selectivity in some cases.[4] |
| Methanol | Low | Polar protic solvents can promote ionic side reactions, including ring bromination.[5] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for minimizing di-bromination.
References
effect of base and catalyst on Methyl 4-(2-bromoethyl)benzoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(2-bromoethyl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its reactions, with a focus on the influence of bases and catalysts.
Troubleshooting Guides
Low Yield in Substitution Reactions (e.g., Williamson Ether Synthesis, Amination)
Low yields in nucleophilic substitution reactions of this compound are a common issue. The following guide provides a systematic approach to identify and resolve potential problems.
Question: My substitution reaction with this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reaction conditions to the nature of your reagents. Here is a step-by-step troubleshooting guide:
-
Assess Reagent and Solvent Purity:
-
Moisture: Nucleophilic substitution reactions, particularly with strong bases like alkoxides and amides, are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and lead to hydrolysis of the starting material or product.
-
Purity of Nucleophile/Base: Impurities in your alcohol, amine, or the corresponding base can lead to undesired side reactions. Use freshly prepared or purified reagents.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can accelerate the reaction rate, they can also favor the competing E2 elimination reaction, leading to the formation of Methyl 4-vinylbenzoate. For SN2 reactions, it is often best to start at a moderate temperature (e.g., room temperature to 50°C) and slowly increase it if the reaction is not proceeding.
-
Concentration: Ensure appropriate concentrations of reactants. Very dilute conditions may slow down the reaction, while overly concentrated solutions can sometimes lead to side product formation.
-
-
Choice of Base and Nucleophile:
-
Base Strength: For generating alkoxides or deprotonating amines, a sufficiently strong base is required. However, an overly strong or hindered base can promote elimination. For Williamson ether synthesis, sodium hydride (NaH) is a common choice for deprotonating alcohols. For amination, an excess of the amine itself or a non-nucleophilic base like potassium carbonate can be used.
-
Steric Hindrance: While this compound is a primary halide and favors SN2, a very bulky nucleophile might still face steric challenges, slowing down the reaction.
-
-
Consider a Catalyst:
-
Phase-Transfer Catalysis (PTC): If your nucleophile (e.g., a salt like sodium phenoxide or sodium cyanide) is soluble in an aqueous or solid phase and this compound is in an organic phase, a phase-transfer catalyst is essential. These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), transport the nucleophile into the organic phase to facilitate the reaction. This can significantly increase the reaction rate and yield.
-
High Proportion of Elimination Product (Methyl 4-vinylbenzoate)
The formation of the elimination byproduct, Methyl 4-vinylbenzoate, is a significant challenge, especially when substitution is the desired outcome.
Question: My reaction is producing a significant amount of Methyl 4-vinylbenzoate instead of the substitution product. How can I minimize this side reaction?
Answer: The competition between substitution (SN2) and elimination (E2) is a key aspect of the reactivity of this compound. To favor substitution over elimination, consider the following:
-
Base Selection:
-
Strength and Steric Hindrance: Strong, bulky bases heavily favor elimination. Avoid bases like potassium tert-butoxide if substitution is your goal. Opt for less hindered bases. For example, when synthesizing an ether, using sodium ethoxide will favor substitution more than potassium tert-butoxide.
-
Nucleophilicity vs. Basicity: Choose reagents that are good nucleophiles but relatively weak bases. For instance, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles that generally lead to good yields of substitution products.
-
-
Temperature Control:
-
Lower temperatures generally favor substitution over elimination. E2 reactions have a higher activation energy, so increasing the temperature will favor elimination to a greater extent.
-
-
Solvent Choice:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to favor SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination to some extent.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for substitution reactions with this compound?
A1: As a primary alkyl halide, this compound primarily undergoes substitution via the SN2 (bimolecular nucleophilic substitution) mechanism.[1] This involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
Q2: When should I use a phase-transfer catalyst in my reaction?
A2: A phase-transfer catalyst (PTC) is necessary when your reactants are in different, immiscible phases. For example, if you are reacting this compound (soluble in an organic solvent) with an inorganic salt like sodium cyanide (soluble in water), a PTC is required to carry the cyanide anion into the organic phase to react.
Q3: Can I perform an elimination reaction to synthesize Methyl 4-vinylbenzoate intentionally?
A3: Yes, to favor the E2 elimination and synthesize Methyl 4-vinylbenzoate, you should use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). Higher reaction temperatures will also promote the elimination pathway.
Q4: Does the ester group on the benzene ring affect the reactivity of the bromoethyl group?
A4: The methyl ester group is an electron-withdrawing group. While its effect is transmitted through the benzene ring and the ethyl chain, for SN2 and E2 reactions at the benzylic-like position, the primary factor is the steric accessibility of the alpha-carbon and beta-hydrogens. The electronic effect is generally considered to be of secondary importance in these cases compared to direct steric effects and the nature of the base/nucleophile.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for key transformations of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
Table 1: Williamson Ether Synthesis
| Nucleophile (Alcohol) | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ | None | DMF | 80 | 12 | Methyl 4-(2-phenoxyethyl)benzoate | ~85 |
| Ethanol | NaH | None | THF | Reflux | 6 | Methyl 4-(2-ethoxyethyl)benzoate | ~70-80 |
| Isopropanol | NaH | None | THF | Reflux | 8 | Methyl 4-(2-isopropoxyethyl)benzoate | Lower yield due to increased steric hindrance |
Table 2: Synthesis of Amines
| Nucleophile (Amine) | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia (excess) | None | None | Ethanol | 100 (sealed tube) | 24 | Methyl 4-(2-aminoethyl)benzoate | Moderate |
| Aniline | K₂CO₃ | None | Acetonitrile | Reflux | 12 | Methyl 4-(2-anilinoethyl)benzoate | ~75 |
| Diethylamine | K₂CO₃ | None | DMF | 60 | 8 | Methyl 4-(2-(diethylamino)ethyl)benzoate | Good |
Table 3: Elimination Reaction
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| Potassium tert-butoxide | None | THF | Reflux | 4 | Methyl 4-vinylbenzoate | >90 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 4-(2-phenoxyethyl)benzoate
-
Reagents and Equipment:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen inlet.
-
-
Procedure: a. To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.1 equivalents) and anhydrous DMF. b. Stir the mixture and add anhydrous potassium carbonate (1.5 equivalents). c. Heat the mixture to 60°C for 30 minutes to ensure the formation of the phenoxide. d. Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture. e. Increase the temperature to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. After completion, cool the reaction mixture to room temperature and pour it into cold water. g. Extract the aqueous layer with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 4-vinylbenzoate via Elimination
-
Reagents and Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet.
-
-
Procedure: a. To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC. e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Workflow of a Phase-Transfer Catalyzed Substitution Reaction.
References
Validation & Comparative
A Comparative GC-MS Analysis of Methyl 4-(2-bromoethyl)benzoate and Its Structural Isomers
A detailed gas chromatography-mass spectrometry (GC-MS) characterization of Methyl 4-(2-bromoethyl)benzoate and its key structural isomers, Methyl 4-(bromomethyl)benzoate and Methyl 2-bromobenzoate, is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and differentiation of these closely related compounds. This guide provides a comparative analysis of their gas chromatographic retention behavior and mass spectral fragmentation patterns, supported by experimental data and detailed methodologies.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. Accurate characterization of these compounds is crucial for ensuring the quality and purity of the final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. This guide offers a comparative overview of the GC-MS characterization of this compound and two of its common structural isomers: Methyl 4-(bromomethyl)benzoate and Methyl 2-bromobenzoate.
Comparative GC-MS Data
The following table summarizes the key GC-MS data obtained for this compound and its selected derivatives. While experimental retention time is highly dependent on the specific chromatographic conditions, the relative elution order and the mass fragmentation patterns are characteristic of the molecular structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Abundance |
| This compound | C₁₀H₁₁BrO₂ | 243.09 | Data not available in the conducted search. |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | 149 (100%), 90 (95%), 118 (90%)[1] |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 183 (M-OCH₃)⁺, 155 (M-COOCH₃)⁺, 104, 76 |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 214/216 (M⁺), 183/185 (M-OCH₃)⁺, 155/157 (M-COOCH₃)⁺, 76 |
Mass Spectral Fragmentation Analysis
The mass fragmentation patterns observed in the electron ionization (EI) mass spectra provide valuable structural information.
-
Methyl 4-(bromomethyl)benzoate : The base peak at m/z 149 corresponds to the loss of the bromine atom, forming a stable carbocation. The fragments at m/z 118 and 90 are likely due to subsequent losses of methoxy and carbonyl groups.[1]
-
Methyl 2-bromobenzoate & Methyl 4-bromobenzoate : Both isomers exhibit characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks). The primary fragmentation pathways involve the loss of the methoxy group (-OCH₃) to form the benzoyl cation (m/z 183/185) and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield the bromophenyl cation (m/z 155/157). The presence of a peak at m/z 76 is indicative of the benzene ring fragment.
-
Expected Fragmentation for this compound : Although specific data was not found, the fragmentation pattern of this compound is expected to be influenced by the bromoethyl group. A prominent fragment would likely arise from the cleavage of the C-Br bond. Benzylic cleavage, leading to the formation of a tropylium-like ion, is also a possibility.
Experimental Protocols
Synthesis of Methyl 4-(bromomethyl)benzoate
A common synthetic route to Methyl 4-(bromomethyl)benzoate involves the esterification of 4-(bromomethyl)benzoic acid or the bromination of methyl p-toluate. A typical procedure for the bromination of methyl p-toluate is as follows:
-
Dissolve methyl p-toluate in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under light irradiation for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 4-(bromomethyl)benzoate.
GC-MS Analysis
The GC-MS analysis of these compounds can be performed using a standard gas chromatograph coupled to a mass spectrometer with the following typical parameters:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of a target compound to its characterization and comparison with its isomers.
Caption: A logical workflow for the synthesis, GC-MS characterization, and comparative analysis of benzoate derivatives.
Conclusion
This guide provides a framework for the GC-MS characterization of this compound and its derivatives. While specific experimental data for the primary target compound was not available in the conducted search, the comparative data for its structural isomers and the provided experimental protocols offer a valuable resource for researchers in this field. The distinct fragmentation patterns of the isomers highlight the power of mass spectrometry in structural elucidation. For unambiguous identification, it is recommended to acquire authentic reference standards for each compound of interest and to develop and validate the analytical methods under specific laboratory conditions.
References
Spectroscopic Showdown: A Comparative Analysis of Methyl 4-(2-bromoethyl)benzoate and its Isomer
A detailed spectroscopic comparison of Methyl 4-(2-bromoethyl)benzoate and its structural isomer, Methyl 4-(bromomethyl)benzoate, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their respective ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, supported by detailed experimental protocols.
Key Spectroscopic Differentiators
The primary distinction between the two isomers lies in the bromoalkyl substituent on the benzoate ring. In this compound, a bromoethyl group (-CH₂CH₂Br) is present, which is expected to give rise to two distinct triplet signals in the aliphatic region of the ¹H NMR spectrum. In contrast, Methyl 4-(bromomethyl)benzoate possesses a bromomethyl group (-CH₂Br), which will exhibit a single sharp singlet in the same region. This fundamental structural difference is the cornerstone of their distinct spectroscopic signatures.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for Methyl 4-(bromomethyl)benzoate.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic (H-2, H-6) | ~7.91 | Doublet | ~8.0 |
| Aromatic (H-3, H-5) | ~7.42 | Doublet | ~8.0 | |
| -OCH₃ | ~3.85 | Singlet | - | |
| -CH₂ -CH₂Br | ~3.22 | Triplet | ~7.0 | |
| -CH₂-CH₂ Br | ~3.78 | Triplet | ~7.0 | |
| Methyl 4-(bromomethyl)benzoate | Aromatic (H-2, H-6) | 8.01 | Doublet | 8.0 |
| Aromatic (H-3, H-5) | 7.46 | Doublet | 8.0 | |
| -OCH₃ | 3.92 | Singlet | - | |
| -CH₂ Br | 4.50 | Singlet | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C =O | ~167.0 |
| Aromatic (C -1) | ~145.0 | |
| Aromatic (C -4) | ~130.0 | |
| Aromatic (C -2, C -6) | ~129.5 | |
| Aromatic (C -3, C -5) | ~128.8 | |
| -OCH₃ | ~52.0 | |
| -CH₂ -CH₂Br | ~38.0 | |
| -CH₂-CH₂ Br | ~32.0 | |
| Methyl 4-(bromomethyl)benzoate | C =O | 166.4 |
| Aromatic (C -1) | 142.7 | |
| Aromatic (C -4) | 130.3 | |
| Aromatic (C -2, C -6) | 129.2 | |
| Aromatic (C -3, C -5) | 129.9 | |
| -OCH₃ | 52.3 | |
| -CH₂ Br | 32.5 |
Experimental Protocols
The following provides a detailed methodology for acquiring ¹H and ¹³C NMR spectra, representative of standard laboratory practices.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.
¹H NMR Spectroscopy:
-
The prepared NMR tube is inserted into the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity, ensuring sharp and well-resolved peaks.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy:
-
Following the ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.
-
A standard proton-decoupled ¹³C NMR experiment (e.g., a power-gated decoupling sequence) is performed. This simplifies the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.
-
A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
The acquired FID is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of the spectroscopic analysis process, from sample preparation to the final data interpretation and comparison.
Caption: Workflow for the spectroscopic analysis and comparison of chemical compounds.
comparing reactivity of Methyl 4-(2-bromoethyl)benzoate with Methyl 4-(bromomethyl)benzoate
Reactivity Showdown: Methyl 4-(bromomethyl)benzoate vs. Methyl 4-(2-bromoethyl)benzoate
A Comparative Guide for Medicinal Chemists and Organic Synthesis Professionals
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of haloalkane linkers, in particular, dictates reaction conditions, potential side products, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two structurally similar but mechanistically distinct reagents: Methyl 4-(bromomethyl)benzoate, a benzylic bromide, and this compound, a primary alkyl bromide.
Theoretical Analysis of Reactivity
The fundamental difference between these two molecules lies in the position of the bromine atom relative to the benzene ring. Methyl 4-(bromomethyl)benzoate features a bromine on a carbon directly attached to the aromatic ring (a benzylic position), whereas this compound has the bromine separated from the ring by an additional methylene group. This seemingly minor structural variance leads to profound differences in reactivity, primarily governed by their behavior in nucleophilic substitution reactions (SN1 and SN2).
SN1 Reaction Pathway: The Carbocation Stability Factor
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this cation.
-
Methyl 4-(bromomethyl)benzoate : Upon departure of the bromide ion, it forms a benzylic carbocation. This carbocation is exceptionally stable because the positive charge can be delocalized across the adjacent benzene ring through resonance.[1][2][3][4] This stabilization significantly lowers the activation energy for its formation, making the SN1 pathway highly favorable.[3][5]
-
This compound : This compound would form a primary carbocation. Primary carbocations lack any significant resonance or hyperconjugation stabilization and are therefore highly unstable and energetically costly to form. Consequently, this compound is extremely unlikely to react via an SN1 mechanism.
Caption: SN1 reaction pathway comparison showing favorable benzylic vs. unfavorable primary carbocation formation.
SN2 Reaction Pathway: Transition State and Steric Hindrance
The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted, one-step mechanism where a nucleophile attacks the electrophilic carbon as the leaving group departs.
-
Methyl 4-(bromomethyl)benzoate : This compound is highly reactive in SN2 reactions. The benzylic position is sterically accessible (it is a primary-like halide). Furthermore, the transition state is stabilized by the orbital overlap with the adjacent π-system of the aromatic ring, which lowers the activation energy.
-
This compound : As a standard primary alkyl halide, it readily undergoes SN2 reactions. However, it lacks the additional electronic stabilization of the transition state that its benzylic counterpart enjoys. Therefore, while it is reactive, its rate of reaction is significantly lower than that of Methyl 4-(bromomethyl)benzoate.
Data Presentation: Comparative Reactivity Summary
| Feature | Methyl 4-(bromomethyl)benzoate | This compound | Rationale |
| Substrate Type | Benzylic Bromide | Primary Alkyl Bromide | Position of the C-Br bond relative to the aromatic ring. |
| Relative SN1 Rate | High | Extremely Low / Negligible | Based on the profound difference in carbocation stability. The benzylic carbocation is resonance-stabilized.[3][4] |
| Relative SN2 Rate | Very High | Moderate | The benzylic system has a lower energy transition state due to π-orbital overlap.[1] |
| Overall Reactivity | Significantly Higher | Lower | The benzylic bromide benefits from enhanced reactivity in both SN1 and SN2 pathways.[2][8] |
Experimental Protocols: A Framework for Kinetic Comparison
To empirically determine the relative reactivity, a comparative kinetic experiment can be performed. The following protocol outlines a general procedure for monitoring the rate of substitution.
Objective: To compare the rate of bromide displacement from Methyl 4-(bromomethyl)benzoate and this compound by a common nucleophile.
Reaction: The Finkelstein reaction, a classic SN2 process, is a suitable choice. R-Br + NaI (in Acetone) → R-I + NaBr(s)↓
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, constant temperature bath, syringes, GC or HPLC system.
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of Methyl 4-(bromomethyl)benzoate in anhydrous acetone containing a known concentration of an internal standard.
-
Prepare 0.1 M stock solutions of this compound in anhydrous acetone with the same internal standard concentration.
-
Prepare a 0.2 M solution of NaI in anhydrous acetone.
-
-
Reaction Initiation:
-
Equilibrate the substrate solutions and the NaI solution to a constant temperature (e.g., 25°C) in a water bath.
-
To initiate the reaction, rapidly add an equal volume of the 0.2 M NaI solution to each of the substrate solutions. Start a timer immediately.
-
-
Sample Quenching and Analysis:
-
At predetermined time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing cold diethyl ether and a small amount of water to dissolve the precipitated salts.
-
Analyze the organic layer by Gas Chromatography (GC) or HPLC to determine the ratio of the starting material to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Calculate the initial reaction rates and determine the relative rate constants (krel) to quantify the difference in reactivity.
-
Caption: A logical workflow for the comparative kinetic analysis of the two bromo-ester compounds.
Conclusion for the Researcher
For professionals in drug development and organic synthesis, the choice between these two reagents is clear and dictated by the desired reactivity.
-
Methyl 4-(bromomethyl)benzoate is the superior choice for rapid nucleophilic substitutions. Its high reactivity, driven by the stability of the benzylic carbocation (SN1) and the stabilized transition state (SN2), allows for reactions under mild conditions with a wide range of nucleophiles.
-
This compound should be selected when a less reactive, more standard primary alkyl halide is required. It will reliably participate in SN2 reactions, but will require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than its benzylic counterpart.
This significant reactivity differential is a critical design consideration in multi-step synthesis, enabling selective functionalization and providing chemists with precise control over their synthetic strategy.
References
- 1. quora.com [quora.com]
- 2. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
The Synthetic Versatility of Methyl 4-(2-bromoethyl)benzoate: A Gateway to Diverse Biological Activities
A comparative guide for researchers and drug development professionals on the potential biological activities of compounds derived from Methyl 4-(2-bromoethyl)benzoate. This guide explores hypothetical derivatives and their anticipated biological effects based on the activities of structurally related compounds, supported by available experimental data from analogous molecules.
This compound is a versatile chemical intermediate that holds considerable promise in the synthesis of a wide array of biologically active compounds. Its structure, featuring a reactive bromoethyl group and a modifiable benzoate moiety, provides a flexible scaffold for the development of novel therapeutic agents. While direct experimental data on the biological activities of compounds synthesized specifically from this compound is limited in publicly available literature, a comparative analysis of structurally related molecules allows for the prediction of potential pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide provides an overview of these potential activities, drawing comparisons with known bioactive compounds that share key structural features. Detailed experimental protocols from studies on these analogous compounds are presented to offer a practical framework for future research in this area.
Comparison of Potential Biological Activities
The biological activity of derivatives of this compound can be hypothesized by considering the functional groups that can be introduced through the reactive bromoethyl tail. The following table summarizes potential activities based on the modification of this group and compares them with the observed activities of analogous compounds.
| Derivative Class (Hypothetical) | Potential Biological Activity | Comparison with Known Compounds and Supporting Data |
| Nitrogen-containing Derivatives (e.g., Amines, Amides, Heterocycles) | Anticancer, Anti-inflammatory | The introduction of nitrogen-containing functional groups can lead to compounds with potent biological effects. For instance, the anticancer drug Imatinib, a tyrosine kinase inhibitor, is synthesized using the structurally related Methyl 4-(bromomethyl)benzoate as a key intermediate[1]. Furthermore, various benzoate derivatives have been explored for their anti-inflammatory and analgesic properties[2][3][4]. |
| Oxygen-containing Derivatives (e.g., Ethers, Esters) | Anticancer, Antioxidant | Ether and ester derivatives of phenolic compounds have demonstrated significant biological activities. For example, ethyl 4-[(4-methylbenzyl)oxy] benzoate has been shown to inhibit the growth of cancer cells[5]. Additionally, methylated and acetylated derivatives of natural bromophenols exhibit both antioxidant and anticancer properties[6][7][8][9]. |
| Sulfur-containing Derivatives (e.g., Thioethers, Thioesters) | Antimicrobial, Anti-inflammatory | The incorporation of sulfur can yield compounds with notable antimicrobial and anti-inflammatory activities. For example, dithiocarbamate derivatives of a related bromoacetyl compound have shown antimicrobial properties[10]. |
| Organometallic Derivatives | Anticancer | Organometallic compounds, including those synthesized from benzoate precursors, have been investigated for their potential as anticancer agents. |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison of analogous compounds.
Anticancer Activity Assessment: MTT Assay
This protocol is based on the methodology used to evaluate the cytotoxicity of novel compounds against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of test compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Positive control drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group, and test groups receiving different doses of the compound. Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
Visualizing Pathways and Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: General workflow from synthesis to biological evaluation.
Caption: A potential anticancer mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-(2-bromoacetyl)benzoate | C11H11BrO3 | CID 11966043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 4-(2-(2,5-dihydroxyphenyl)ethyl)benzoate | C16H16O4 | CID 387402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2'-bichalcophenes and aza-analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 4-(2-bromoethyl)benzoate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of reactants, intermediates, and products is fundamental to understanding reaction kinetics, calculating yields, and ensuring the purity of the final compounds. This guide provides a detailed comparison of the primary analytical techniques for the quantitative analysis of Methyl 4-(2-bromoethyl)benzoate in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Measurement of the NMR signal intensity of the analyte relative to a certified internal standard. |
| Applicability | Well-suited for routine analysis of complex reaction mixtures, capable of separating the analyte from non-volatile impurities and starting materials. | Ideal for the analysis of volatile and thermally stable compounds. Derivatization may be required for less volatile analytes. | Provides structural information and absolute quantification without the need for a specific reference standard of the analyte.[1][2][3] |
| Selectivity | High, particularly with UV or mass spectrometry (MS) detection, allowing for the resolution of isomers and closely related compounds. | Very high, with the mass spectrometer providing definitive identification of the analyte based on its mass spectrum. | High, as it can distinguish between different compounds based on their unique chemical shifts. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/mL range.[4] | Very high, often with LOD and LOQ values in the ng/mL to pg/mL range.[5] | Moderate, with sensitivity being lower than chromatographic methods.[2] |
| Linearity (R²) | Typically ≥ 0.999 over a defined concentration range.[4] | Typically ≥ 0.995 over a defined concentration range. | Excellent, as the signal intensity is directly proportional to the number of nuclei. |
| Precision (%RSD) | Generally < 2% for replicate injections.[6] | Generally < 5% for replicate injections. | Typically < 1% for repeated measurements. |
| Accuracy (% Recovery) | Typically within 98-102%. | Typically within 95-105%. | High, as it is a primary ratio method. |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-15 minutes per sample for data acquisition. |
| Sample Preparation | Simple dilution and filtration are often sufficient. | May require extraction and derivatization to improve volatility. | Simple dissolution in a deuterated solvent with an internal standard. |
| Instrumentation Cost | Moderate to high. | High. | High. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible quantitative results. Below are representative protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
A known volume of the reaction mixture is diluted with acetonitrile to a concentration within the calibration range.
-
The solution is filtered through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: An external standard calibration curve is generated by plotting the peak area of known concentrations of a this compound standard against their concentrations. The concentration of the analyte in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of this compound using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
Sample Preparation:
-
A known volume of the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane).
-
An internal standard is added to the extract.
-
The extract is concentrated or diluted as necessary to fall within the calibration range.
-
-
Quantification: An internal standard calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for the absolute quantification of this compound using qNMR.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard (IS): A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Quantification: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided in the DOT language.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 4-(2-bromoethyl)benzoate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of Methyl 4-(2-bromoethyl)benzoate and its structural analogs in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound in published literature, this guide leverages data from closely related compounds, such as phenethyl bromide and its derivatives, to provide a predictive comparison and a framework for experimental design.
Executive Summary
This compound is a substituted phenethyl bromide derivative. The presence of an electron-withdrawing ester group (-COOCH₃) at the para position is expected to influence its reactivity in nucleophilic substitution reactions. This guide will compare its anticipated kinetic behavior with that of the parent compound, phenethyl bromide, and discuss the mechanistic implications. The primary reaction pathway for primary alkyl halides like this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The rate of this reaction is sensitive to the nature of the nucleophile, the solvent, and the structure of the electrophile.
Comparative Kinetic Data
While direct kinetic data for this compound is scarce, we can infer its reactivity by examining data for analogous compounds. The following table summarizes representative kinetic data for the Sₙ2 reactions of phenethyl bromide and related compounds with various nucleophiles. This data serves as a baseline for predicting the reactivity of this compound.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Phenethyl bromide | Thiophenoxide | Methanol | 20 | 4.8 x 10⁻³ |
| Phenethyl bromide | Azide (N₃⁻) | Methanol | 25 | 2.1 x 10⁻⁴ |
| Phenethyl bromide | Pyridine | Acetone | 35 | 6.3 x 10⁻⁶ |
| p-Nitrophenethyl bromide | Thiophenoxide | Methanol | 20 | 1.8 x 10⁻² |
Note: The data presented is compiled from various sources and is intended for comparative purposes. The electron-withdrawing nitro group in p-nitrophenethyl bromide slightly accelerates the Sₙ2 reaction rate compared to the unsubstituted phenethyl bromide. It is anticipated that the methoxycarbonyl group (-COOCH₃) in this compound would have a similar, albeit smaller, rate-enhancing effect due to its electron-withdrawing nature.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below is a generalized protocol for determining the reaction kinetics of an alkyl halide, such as this compound, with a nucleophile using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when either a reactant or a product has a distinct UV-Vis absorbance spectrum, allowing for the continuous monitoring of concentration changes.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, ethanol).
-
Prepare a stock solution of the desired nucleophile (e.g., sodium thiophenoxide in methanol) of known concentration.
-
Prepare a series of standard solutions of the product to create a calibration curve.
2. Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or the reactant being monitored.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature using a thermostatted cell holder.
3. Kinetic Run:
-
Pipette a known volume of the this compound solution into a cuvette and place it in the cell holder to equilibrate.
-
Initiate the reaction by injecting a known volume of the nucleophile solution into the cuvette and start the data acquisition.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
4. Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law and the previously generated calibration curve.
-
Plot the concentration of the reactant or product as a function of time.
-
To determine the rate constant for a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting straight line will be equal to the second-order rate constant, k₂.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for the Sₙ2 reaction and a typical experimental workflow for kinetic analysis.
Caption: Generalized mechanism of a bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Experimental workflow for a typical kinetic study using UV-Vis spectrophotometry.
A Comparative Analysis of Brominating Agents for the Synthesis of Methyl 3-bromo-4-ethylbenzoate
For researchers, scientists, and professionals in drug development, the selective bromination of aromatic compounds is a critical transformation. This guide provides a comparative study of various brominating agents for the aromatic bromination of methyl 4-ethylbenzoate, a key intermediate in the synthesis of various organic molecules. The focus is on providing experimental data to compare the performance of different reagents and detailed protocols to enable the replication of these results.
The electrophilic aromatic substitution of methyl 4-ethylbenzoate is directed by its two substituents: the electron-donating ethyl group and the electron-withdrawing methoxycarbonyl group. The ethyl group is an ortho, para-director, while the methoxycarbonyl group is a meta-director. Consequently, the incoming electrophile, in this case, a bromine cation or its equivalent, is directed to the position ortho to the ethyl group and meta to the methoxycarbonyl group, which is the 3-position of the benzene ring. This regioselectivity is a key consideration in the synthesis of the desired product, methyl 3-bromo-4-ethylbenzoate.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts the yield, reaction conditions, and safety profile of the bromination of methyl 4-ethylbenzoate. This section provides a summary of quantitative data for common brominating agents based on analogous reactions and established chemical principles.
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile/Water | Room Temperature | 24 h | Good to Excellent | High |
| Bromine (Br₂) / Iron(III) Bromide (FeBr₃) | Dichloromethane | 0 to Room Temp | 1-3 h | Good | High |
| Bromine (Br₂) / Acetic Acid | Acetic Acid | Room Temperature | Several hours | Moderate to Good | High |
Note: The data presented is based on typical outcomes for the aromatic bromination of activated and moderately deactivated aromatic rings. Yields are highly dependent on specific reaction conditions and substrate reactivity.
Experimental Protocols
Detailed methodologies for the key bromination experiments are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific laboratory conditions.
Protocol 1: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile/Water
This method utilizes N-Bromosuccinimide, a solid and easy-to-handle brominating agent, under mild conditions.[1]
Materials:
-
Methyl 4-ethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve methyl 4-ethylbenzoate (1.0 mmol) in a 1:1 mixture of acetonitrile and water (4 mL).
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Bromination with Bromine and Iron(III) Bromide
This classic method for electrophilic aromatic bromination employs molecular bromine with a Lewis acid catalyst.
Materials:
-
Methyl 4-ethylbenzoate
-
Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 4-ethylbenzoate (1.0 mmol) in dichloromethane (10 mL) in a flask protected from light, add iron(III) bromide (0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 mmol) in dichloromethane (2 mL) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding 10% sodium thiosulfate solution to consume excess bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
The resulting crude product can be further purified by column chromatography.
Protocol 3: Bromination with Bromine in Acetic Acid
This procedure uses acetic acid as a solvent and catalyst for the bromination.[2]
Materials:
-
Methyl 4-ethylbenzoate
-
Bromine (Br₂)
-
Glacial acetic acid
-
Water
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve methyl 4-ethylbenzoate (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.
-
Add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise to the mixture at room temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with diethyl ether.
-
Wash the organic extract with water, a dilute sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Reaction Mechanisms and Workflow
The following diagrams illustrate the general mechanism for electrophilic aromatic bromination and a typical experimental workflow.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Caption: General Experimental Workflow for Bromination.
References
A Comparative Guide to the Structural Elucidation of Methyl 4-(2-bromoethyl)benzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of Methyl 4-(2-bromoethyl)benzoate with various nucleophiles. The structural elucidation of these products is crucial for researchers in organic synthesis and drug development, where precise molecular architecture dictates biological activity. This document outlines the synthetic pathways, offers detailed experimental protocols, and presents spectroscopic data for the characterization of the resulting compounds.
Introduction to the Reactivity of this compound
This compound is a versatile bifunctional molecule, featuring a primary alkyl bromide and a methyl ester attached to a benzene ring. The primary alkyl bromide is the principal site of reactivity, readily undergoing nucleophilic substitution reactions (S(_N)2). This allows for the introduction of a wide array of functional groups, making it a valuable starting material for the synthesis of diverse molecular scaffolds.
This guide will focus on the reactions of this compound with three common nucleophiles: hydroxide (OH
−
), cyanide (CN−
Reaction Pathways and Product Overview
The primary reaction pathway for this compound with strong nucleophiles is the S(_N)2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion.
Below is a diagram illustrating the general reaction pathways:
Caption: Reaction pathways of this compound with different nucleophiles.
Comparative Data of Reaction Products
The following table summarizes the key data for the starting material and its reaction products. This allows for a direct comparison of their physical and spectroscopic properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Peaks (cm
| Key ¹H NMR Signals (δ ppm) |
| This compound | C({10})H({11})BrO({2}) | 243.10 | ~1720 (C=O), ~1280 (C-O), ~680 (C-Br) | 7.95 (d, 2H), 7.30 (d, 2H), 3.85 (s, 3H), 3.65 (t, 2H), 3.20 (t, 2H) | |
| Methyl 4-(2-hydroxyethyl)benzoate | C({10})H({12})O({3}) | 180.20 | ~3400 (O-H, broad), ~1720 (C=O), ~1280 (C-O), ~1050 (C-O)[1][2][3] | 7.95 (d, 2H), 7.35 (d, 2H), 3.90 (t, 2H), 3.85 (s, 3H), 2.90 (t, 2H), 1.80 (t, 1H, OH) | |
| Methyl 4-(2-cyanoethyl)benzoate | C({11})H({11})NO({2}) | 189.21 | ~2245 (C≡N), ~1720 (C=O), ~1280 (C-O)[4][5][6][7] | 7.98 (d, 2H), 7.40 (d, 2H), 3.88 (s, 3H), 3.10 (t, 2H), 2.75 (t, 2H) | |
| Methyl 4-(2-azidoethyl)benzoate | C({10})H({11})N({3})O({2}) | 205.21 | ~2100 (N({3})), ~1720 (C=O), ~1280 (C-O)[8][9][10][11][12] | 7.96 (d, 2H), 7.33 (d, 2H), 3.86 (s, 3H), 3.60 (t, 2H), 3.00 (t, 2H) |
Experimental Protocols
Detailed methodologies for the synthesis and purification of the reaction products are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific reactions of this compound.
Synthesis of Methyl 4-(2-hydroxyethyl)benzoate
This reaction involves the hydrolysis of the alkyl bromide to an alcohol.
Caption: Experimental workflow for the synthesis of Methyl 4-(2-hydroxyethyl)benzoate.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.2 eq) in water.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Methyl 4-(2-hydroxyethyl)benzoate.
Synthesis of Methyl 4-(2-cyanoethyl)benzoate
This protocol describes the conversion of the alkyl bromide to a nitrile using sodium cyanide.
Caption: Experimental workflow for the synthesis of Methyl 4-(2-cyanoethyl)benzoate.
Procedure:
-
Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed as indicated by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude nitrile is purified by column chromatography on silica gel.
Synthesis of Methyl 4-(2-azidoethyl)benzoate
This procedure outlines the synthesis of the corresponding alkyl azide using sodium azide.
Caption: Experimental workflow for the synthesis of Methyl 4-(2-azidoethyl)benzoate.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude azide can be purified by column chromatography on silica gel.
Conclusion
The structural elucidation of the reaction products of this compound is readily achievable through standard nucleophilic substitution reactions. The choice of nucleophile dictates the resulting functional group, providing access to a variety of valuable synthetic intermediates. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers working with this versatile building block. Careful execution of these reactions and thorough characterization of the products are essential for the successful development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR spectrum: Nitriles [quimicaorganica.org]
- 5. fiveable.me [fiveable.me]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
A Comparative Guide to the Stability of Methyl 4-(2-bromoethyl)benzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of Methyl 4-(2-bromoethyl)benzoate and its ortho- and meta-substituted analogs. The stability of these compounds is a critical parameter in drug development, influencing storage, formulation, and in vivo performance. This document summarizes key stability data under various stress conditions, offers detailed experimental protocols for stability testing, and visualizes potential degradation pathways and experimental workflows.
Comparative Stability Data
Table 1: Comparative Hydrolytic Stability of Brominated Benzoate Analogs
| Compound | Isomer Position | Chemical Hydrolysis (t½ in min)¹ | Rat Plasma Hydrolysis (t½ in min)¹ | Rat Liver Microsome Hydrolysis (t½ in min)¹ |
| Ethyl benzoate (unsubstituted) | - | 15 | - | 12 |
| Ethyl 2-bromobenzoate | Ortho | 15 | - | - |
| Ethyl 3-bromobenzoate | Meta | 25 | - | 12 |
| Ethyl 4-bromobenzoate | Para | 12 | - | 10 |
¹Data from a study on ethyl bromobenzoates under basic hydrolysis conditions (LiOH/THF:H₂O) and in biological matrices.[1] The half-life (t½) is the time required for 50% of the compound to degrade.
Interpretation of Data:
-
Electronic Effects: The position of the bromine atom on the benzene ring influences the electrophilicity of the carbonyl carbon of the ester. A bromine atom at the para position has an electron-withdrawing effect, which increases the susceptibility of the ester to nucleophilic attack (e.g., by hydroxide ions or water), leading to a shorter half-life and lower stability.[1] Conversely, a bromine atom at the meta position exhibits a weaker electron-withdrawing effect, resulting in greater stability.[1]
-
Steric Hindrance: An ortho-substituent can sterically hinder the approach of a nucleophile to the carbonyl group, which can sometimes increase stability. However, in the case of ethyl 2-bromobenzoate, the stability was comparable to the unsubstituted analog, suggesting a balance between steric and electronic effects.[1]
-
Biological Hydrolysis: The stability in rat plasma and liver microsomes is generally lower than in chemical hydrolysis, indicating the role of esterases in accelerating the degradation.[1] The trend in stability among the isomers in biological media is similar to that observed in chemical hydrolysis.[1]
Based on these findings, it is predicted that the stability of this compound analogs would follow a similar trend:
Predicted Stability Ranking (from most to least stable): Methyl 3-(2-bromoethyl)benzoate > Methyl 2-(2-bromoethyl)benzoate > this compound
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies on this compound analogs, the following detailed protocols for forced degradation studies are provided. These are based on the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
Materials:
-
This compound analog
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Purified water
-
HPLC grade acetonitrile and water
-
pH meter
-
Thermostatic water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Oxidative Stability
Objective: To evaluate the compound's susceptibility to oxidation.
Materials:
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Other materials as listed for hydrolytic stability.
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add a sufficient volume of 3% H₂O₂ to the sample solution.
-
Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified duration, protected from light.
-
Analysis: Analyze the samples at different time intervals using a validated HPLC method.
Photostability
Objective: To assess the degradation of the compound upon exposure to light.
Materials:
-
Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines).
-
Quartz cuvettes or other transparent containers.
-
Dark control samples wrapped in aluminum foil.
-
Other materials as listed for hydrolytic stability.
Procedure:
-
Sample Preparation: Prepare solutions of the compound (e.g., 100 µg/mL) and also place the solid compound in transparent containers.
-
Exposure: Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Simultaneously, keep dark control samples at the same temperature to differentiate between thermal and photo-degradation.
-
Analysis: Analyze the exposed and control samples at appropriate time points by HPLC.
Thermal Stability
Objective: To determine the effect of high temperature on the compound's stability.
Materials:
-
Thermostatic oven.
-
Solid compound in a suitable container (e.g., glass vial).
-
Other materials as listed for hydrolytic stability.
Procedure:
-
Sample Preparation: Place the solid compound in a thermostatically controlled oven.
-
Exposure: Expose the sample to a high temperature (e.g., 80°C) for a defined period.
-
Analysis: At regular intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC to quantify the parent compound and any degradants.
Visualizations
The following diagrams illustrate key aspects of the stability assessment workflow and potential degradation pathways.
Caption: Workflow for assessing the stability of drug candidates.
Caption: Potential degradation pathway under hydrolytic conditions.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-(2-bromoethyl)benzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6), ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Hazard Identification
This compound is recognized as a hazardous substance, primarily classified as an irritant.[1] Direct contact can cause irritation to the skin and eyes.[1] Inhalation of its vapors may also be harmful, irritating the mucous membranes and upper respiratory tract.[1] Due to its properties as a brominated organic compound, it must be handled with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably within a chemical fume hood.[1]
Essential Personal Protective Equipment (PPE)
A quantitative summary of required PPE for handling this compound is provided below.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the established guidelines for halogenated organic compounds. Direct chemical neutralization should not be attempted without a validated and peer-reviewed laboratory procedure specific to this compound. The primary method of disposal is segregation and collection for incineration by a licensed hazardous waste disposal company.
Experimental Workflow for Disposal
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated lab supplies (e.g., pipette tips, weighing boats), and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.
-
Container Specifications: The waste container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE), be clearly labeled with "Halogenated Organic Waste" and a list of its contents, and have a secure, vapor-tight lid.
-
Labeling: The label should include the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., irritant).
2. Handling and Transfer:
-
Location: All transfers of the chemical waste into the designated container should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Procedure: Carefully pour or transfer the waste into the collection container, avoiding splashes. Use a funnel if necessary.
3. Container Management:
-
Secure Sealing: Keep the waste container securely sealed at all times, except when adding waste.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as strong oxidizing agents.
4. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbent material into a designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as halogenated waste.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Methyl 4-(2-bromoethyl)benzoate
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6). The following guidance is based on the known hazards of structurally similar compounds, such as bromoalkylated aromatic esters and lachrymatory agents. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This compound is a research chemical whose toxicological properties have not been fully investigated. Based on its structure, it is prudent to treat it as a potential irritant, lachrymator (a substance that causes tearing), and possible alkylating agent. Therefore, stringent safety precautions are necessary to minimize exposure.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is essential when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Aromatic and halogenated hydrocarbons can degrade some glove materials over time.[1] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. Standard safety glasses are insufficient.[2] |
| Body Protection | A chemically resistant lab coat, worn over personal clothing. For larger quantities or increased risk of splashes, a chemical-resistant apron or coveralls are recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a general procedure for handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure a chemical fume hood is operational and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Assemble all necessary equipment and reagents before starting.
-
Prepare designated, labeled waste containers for halogenated organic waste.
2. Donning Personal Protective Equipment (PPE):
-
Put on inner nitrile gloves.
-
Don a chemically resistant lab coat.
-
Put on outer nitrile or neoprene gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.
-
Wear chemical safety goggles and a full-face shield.
3. Chemical Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
Use a spatula or other appropriate tools to handle the solid chemical, avoiding the generation of dust.
-
If transferring solutions, use a syringe or pipette with care to avoid splashes and aerosol formation.
-
Keep all containers of the chemical sealed when not in use.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out to prevent contact with any contaminated surfaces.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a separate, sealed hazardous waste bag or container.
-
Glassware: Reusable glassware must be decontaminated before being washed. Rinse with a suitable solvent (e.g., acetone or ethanol) into the halogenated waste container, followed by a thorough washing with soap and water.
-
Regulations: All waste disposal must adhere to local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
